molecular formula C15H12N2O3 B1330411 Disperse Red 11 CAS No. 2872-48-2

Disperse Red 11

Cat. No.: B1330411
CAS No.: 2872-48-2
M. Wt: 268.27 g/mol
InChI Key: TUXJTJITXCHUEL-UHFFFAOYSA-N
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Description

Disperse Red 11 is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-diamino-2-methoxyanthracene-9,10-dione
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InChI

InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3
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InChI Key

TUXJTJITXCHUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12N2O3
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DSSTOX Substance ID

DTXSID1062677
Record name 9,10-Anthracenedione, 1,4-diamino-2-methoxy-
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Molecular Weight

268.27 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 1,4-Diamino-2-methoxy-9,10-anthracenedione
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CAS No.

2872-48-2
Record name Disperse Red 11
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Record name 1,4-diamino-2-methoxyanthraquinone
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Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 1,4-diamino-2-methoxyanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 1,4-diamino-2-methoxyanthraquinone. While the individual steps are based on established and documented chemical transformations of anthraquinone and its derivatives, the complete sequence for this specific molecule has not been explicitly reported in the reviewed literature. Therefore, this guide should be considered a theoretical framework, and optimization of reaction conditions would be necessary for practical implementation.

Introduction

1,4-diamino-2-methoxyanthraquinone is a substituted anthraquinone derivative with potential applications in medicinal chemistry and materials science due to the versatile chemical properties of the anthraquinone scaffold. This guide provides a detailed, step-by-step proposed synthesis pathway, complete with experimental protocols derived from analogous reactions, quantitative data where available, and visual representations of the chemical transformations and workflows.

Proposed Synthesis Pathway

The proposed synthesis of 1,4-diamino-2-methoxyanthraquinone commences with the well-established synthesis of 1,4-dihydroxyanthraquinone (Quinizarin). This is followed by a reduction to its leuco form, which facilitates a selective methoxylation at the 2-position. Subsequent amination of the methoxylated intermediate is proposed to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin) cluster_1 Step 2: Reduction to Leuco-quinizarin cluster_2 Step 3: Selective Methoxylation cluster_3 Step 4: Diamination A Phthalic Anhydride + p-Chlorophenol B 1,4-Dihydroxyanthraquinone (Quinizarin) A->B  H₂SO₄, Boric Acid, 200°C   C 1,4-Dihydroxyanthraquinone D Leuco-quinizarin C->D  Na₂S₂O₄ (Sodium Dithionite)   E Leuco-quinizarin F 2-Methoxy-1,4-dihydroxyanthraquinone E->F  1. Methanol, Acid Catalyst 2. Oxidation (Air)   G 2-Methoxy-1,4-dihydroxyanthraquinone H 1,4-Diamino-2-methoxyanthraquinone G->H  Ammonia, Pressure, Heat   Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis s1 Step 1: Quinizarin Synthesis s2 Step 2: Reduction s1->s2 s3 Step 3: Methoxylation s2->s3 s4 Step 4: Diamination s3->s4 p1 Filtration & Washing s4->p1  Crude Product   p2 Recrystallization p1->p2 a1 TLC/HPLC Analysis p2->a1 a2 Spectroscopic Characterization (NMR, IR, MS) a1->a2

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 2872-48-2 (Disperse Red 11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 2872-48-2, commonly known as Disperse Red 11. This document collates available data on its identity, physicochemical characteristics, and spectral information. Detailed experimental methodologies for key analytical techniques are presented to aid in the replication and validation of these properties. Furthermore, this guide includes a visualization of a relevant biological pathway associated with anthraquinone derivatives, the class of compounds to which this compound belongs, to provide context for its potential biological interactions.

Chemical Identity and Structure

  • CAS Number: 2872-48-2

  • Common Name: this compound[1][2]

  • IUPAC Name: 1,4-diamino-2-methoxyanthracene-9,10-dione[3][4]

  • Synonyms: 1,4-Diamino-2-methoxyanthraquinone, C.I. 62015[3]

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol

  • Chemical Class: Anthraquinone Dye

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature, particularly for melting and boiling points. Where conflicting data is present, the most frequently cited and contextually appropriate values are provided, with notations of other reported values.

PropertyValueSource(s)
Physical Appearance Dark red to black powder.
Melting Point 241.85 °C (515 K)
Note: Other sources report 242 °C.
Boiling Point 575.6 °C at 760 mmHg (Predicted)
Solubility Insoluble in water. Soluble in ethanol and acetone.
Density 1.429 g/cm³ (Predicted)
Vapor Pressure 2.98E-13 mmHg at 25°C

Spectral and Electrochemical Data

Data TypeValueSource(s)
UV-Vis λmax ~480 nm (estimated in ethanol)
Electrochemical Data Reduction peak at -680 mV; Oxidation peaks at -380 mV and 1010 mV (in 50% aqueous ethanol).
Mass Spectrometry Key fragments observed in GC-MS analysis.
Infrared (IR) Spectroscopy FTIR spectra available (KBr-Pellet).

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds and dyes.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

The solubility of disperse dyes is a critical parameter for their application in dyeing processes.

Methodology: Spectrophotometric Analysis

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, acetone, water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pore filter.

  • Quantification: A known volume of the clear, saturated solution is diluted appropriately. The concentration of the dissolved dye is then determined using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a pre-established calibration curve.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore of the dye.

Methodology:

  • Solution Preparation: A dilute solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol).

  • Instrument Setup: A UV-Vis spectrophotometer is calibrated with a blank solution (the pure solvent).

  • Spectral Scan: The absorbance of the dye solution is measured over a range of wavelengths (e.g., 300-700 nm) to identify the λmax.

  • Data Analysis: The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Cyclic Voltammetry

Cyclic voltammetry provides information on the electrochemical properties of a compound, such as its reduction and oxidation potentials.

Methodology:

  • Electrolyte Solution: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Voltage Scan: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential.

  • Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram, from which the peak potentials for oxidation and reduction can be determined.

Biological Activity and Signaling Pathways

This compound, as an anthraquinone derivative, may share some biological activities with other compounds in this class. Anthraquinones are known to have various biological effects, including potential anticancer activity. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger cellular signaling cascades leading to apoptosis.

Anthraquinone_ROS_Pathway Anthraquinone Anthraquinone Derivative (e.g., this compound) CellularEnzymes Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Anthraquinone->CellularEnzymes Reduction CellularEnzymes->Anthraquinone ROS Reactive Oxygen Species (ROS) CellularEnzymes->ROS Electron Transfer Oxygen Molecular Oxygen (O2) JNK JNK Pathway Activation ROS->JNK Induces Apoptosis Apoptosis JNK->Apoptosis Leads to

Caption: Proposed signaling pathway for anthraquinone-induced apoptosis via ROS generation.

Synthesis and Manufacturing

The synthesis of this compound typically involves the methylation of 1,4-diaminoanthraquinone. A general manufacturing method involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide, followed by hydrolysis to replace the sulfonic acid group with a hydroxyl group, and subsequent methylation.

Synthesis_Workflow Start Starting Materials (e.g., 1,4-diaminoanthraquinone) Reaction Chemical Synthesis (e.g., Methylation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., Spectroscopy, Melting Point) Purification->Characterization FinalProduct This compound (Final Product) Characterization->FinalProduct

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety and Toxicology

This compound is classified as harmful if swallowed and may cause skin and respiratory irritation. Acute toxicity studies in rats have shown an oral LD50 of greater than 5 g/kg for females and between 0.7 and 1.0 g/kg for males. Dermal LD50 in rabbits is greater than 2 g/kg. Mutagenicity studies have produced mixed results, with some studies suggesting that mutagenicity may be dependent on impurities in the dye lot.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of CAS number 2872-48-2, this compound. The compiled data, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists. The visualization of a potential biological pathway offers a starting point for further investigation into the bioactivity of this and related anthraquinone dyes. It is recommended that users of this compound consult the primary literature and safety data sheets for the most current and detailed information.

References

Disperse Red 11 molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Disperse Red 11: Molecular Properties

This guide provides core molecular information for this compound, a synthetic anthraquinone dye. The data is presented for researchers, scientists, and professionals in drug development and material science who require precise chemical identifiers and properties.

This compound, also known by its IUPAC name 1,4-diamino-2-methoxyanthraquinone, is a water-insoluble red disperse dye.[1] It is utilized in the plastics and textile industries for coloring materials such as polyester, polyamide, and polyvinylchloride.[1]

The fundamental molecular attributes of this compound are summarized below. This data is critical for analytical studies, formulation development, and chemical synthesis.

Quantitative Molecular Data

The molecular formula and weight are foundational parameters for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₃PubChem[2], NIST[3], Santa Cruz Biotechnology[4]
Molecular Weight 268.27 g/mol PubChem, World Dye Variety
Monoisotopic Mass 268.08479225 DaPubChem
CAS Registry Number 2872-48-2NIST, Santa Cruz Biotechnology

Visualization of Core Properties

To illustrate the direct relationship between the compound and its primary molecular identifiers, the following diagram maps the common name to its molecular formula and weight.

G A This compound B Molecular Formula C₁₅H₁₂N₂O₃ A->B has C Molecular Weight 268.27 g/mol A->C has

Fig. 1: Core molecular properties of this compound.

Experimental Protocols

The molecular formula and weight presented in this guide are computationally derived and confirmed through standard analytical techniques as referenced in public chemical databases. Key methodologies for empirical determination include:

  • Mass Spectrometry (MS): Techniques such as GC-MS are used to determine the mass-to-charge ratio, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the molecular structure, which helps to confirm the atomic composition and arrangement.

  • Elemental Analysis: Empirically determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen), which is used to derive the empirical and molecular formulas.

Detailed protocols for these standard analytical methods are widely available and are not reiterated here. The data provided is based on aggregated results from established chemical information sources.

References

Spectroscopic Analysis of Disperse Red 11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Disperse Red 11, with the IUPAC name 1,4-diamino-2-methoxyanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular formula is C₁₅H₁₂N₂O₃, and it has a molar mass of 268.27 g/mol .[3][4] This dye is notable for its use in coloring synthetic fibers such as polyester, polyamide, and polyurethane, as well as in plastics and cosmetics.[2] Due to its water-insoluble nature, it is applied as a dispersion. The characterization and quality control of this compound heavily rely on spectroscopic techniques, which provide detailed information about its molecular structure and purity. This guide provides an in-depth overview of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within the dye molecule, which are responsible for its color. The extended system of conjugated double bonds in the anthraquinone core of this compound results in strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation:

ParameterValueSolvent
λmax~520 nmNot Specified

(Data sourced from Benchchem)

Experimental Protocol:

A solution of this compound is prepared by dissolving a small, accurately weighed sample in a suitable transparent solvent, such as ethanol or dimethylformamide (DMF). The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer. A cuvette is first filled with the pure solvent to record a baseline or "blank" spectrum, which is then subtracted from the sample's spectrum. The cuvette is then rinsed and filled with the dye solution. The absorbance spectrum is recorded over a wavelength range, typically from 200 to 800 nm, to determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds, such as N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Data Presentation:

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3200N-H stretching (primary amine)
~3050Aromatic C-H stretching
~2950 - 2850Aliphatic C-H stretching (methoxy group)
~1620N-H bending
~1600C=O stretching (quinone)
~1580, 1450Aromatic C=C stretching
~1250C-O stretching (aryl ether)
~1100C-N stretching

(Characteristic IR absorption ranges for functional groups present in this compound)

Experimental Protocol:

For a solid sample like this compound, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: A small amount of the dye (1-2 mg) is ground to a fine powder with approximately 100-200 mg of dry KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, where it interacts with the sample at the surface, and the resulting spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0Multiplet2HAromatic H (protons on the unsubstituted benzene ring)
~7.8 - 7.6Multiplet2HAromatic H (protons on the unsubstituted benzene ring)
~7.2Singlet1HAromatic H (proton on the substituted ring)
~5.5 - 4.5Broad Singlet4H-NH₂ protons
~3.9Singlet3H-OCH₃ protons

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~185 - 180C=O (quinone carbons)
~150 - 145Aromatic C attached to -NH₂
~140 - 135Aromatic C attached to -OCH₃
~135 - 130Quaternary aromatic C
~130 - 125Aromatic C-H
~120 - 115Quaternary aromatic C
~110 - 105Aromatic C-H
~60-OCH₃

Experimental Protocol:

To prepare an NMR sample, approximately 5-20 mg of this compound would be dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube. The choice of solvent is crucial as the dye must be fully soluble. The tube is then capped and placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data through a series of radiofrequency pulses and acquisitions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_Disperse_Red_11 cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Obtained Sample This compound (Solid) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in UV-transparent solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR NMR NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent UV_Data Electronic Transitions (λmax) UV_Vis->UV_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data NMR_Data Molecular Structure (C-H Framework) NMR->NMR_Data

Caption: Workflow for the spectroscopic characterization of this compound.

References

Technical Guide: Solubility of Disperse Red 11 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 11 (C.I. 62015), an anthraquinone-based dye. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields, including the textile and plastics industries, as well as for toxicological and pharmacological research.[1] This document outlines its chemical properties, presents available solubility data, and details the experimental protocols for solubility determination.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol , is a non-ionic, water-insoluble dye.[1][2][3][4] Its IUPAC name is 1,4-diamino-2-methoxy-9,10-anthraquinone. The structure consists of a planar anthraquinone core with amino and methoxy group substitutions, which are responsible for its red color. Due to its low water solubility, it is classified as a disperse dye, primarily used for dyeing hydrophobic synthetic fibers like polyester, polyamide, and acetate. It is typically applied from a fine aqueous dispersion, where the dye "dissolves" into the polymer matrix to form a solid-solid solution.

Key Chemical and Physical Properties:

  • CAS Number: 2872-48-2

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol

  • Appearance: Black powder

  • Melting Point: 242 °C

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions and some specific quantitative values have been reported. The dye is noted to be soluble in ethanol and acetone. A specific value for its solubility in water has been determined to be 693.4 µg/L at 25 °C.

SolventTemperature (°C)SolubilityReference
Water25693.4 µg/L
EthanolNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble

The lack of extensive quantitative data highlights an area for further research, particularly for solvents commonly used in industrial dyeing processes, analytical chemistry, and formulation development.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble dye like this compound can be determined using several established methods. The two most common and reliable methods are the gravimetric method and the spectrophotometric method.

The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of solvent.

Detailed Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated. A magnetic stirrer or an orbital shaker can be used for this purpose.

  • Separation of Undissolved Solid: The saturated solution is allowed to stand undisturbed at the constant temperature to let the excess, undissolved dye settle. The supernatant is then carefully separated from the solid residue using filtration (e.g., with a syringe filter, pore size 0.45 µm) or centrifugation followed by decantation. This step is critical to ensure no solid particles are carried over.

  • Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then slowly evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until only the dry dye residue remains.

  • Mass Determination: The evaporating dish containing the dry residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.

  • Calculation of Solubility: The mass of the dissolved dye is calculated by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue. The solubility is then expressed in grams per liter (g/L) or other appropriate units by relating the mass of the residue to the volume of the filtrate used.

This indirect analytical method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. It is particularly suitable for colored compounds like this compound.

Detailed Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute, non-saturated solution of this compound is prepared in the chosen solvent. This solution is scanned using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength at which maximum absorbance occurs (λmax). All subsequent measurements will be performed at this wavelength for maximum sensitivity.

  • Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law, this should result in a linear relationship. The equation of the line (y = mx + c) is determined, which will be used to find the concentration of the unknown saturated solution.

  • Preparation and Analysis of the Saturated Solution: A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method (Steps 1-3).

  • Dilution and Measurement: A small, known volume of the clear, saturated filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the calibration curve. A serial dilution may be necessary. The absorbance of this diluted solution is then measured at λmax.

  • Calculation of Solubility: The concentration of the diluted solution is calculated from its measured absorbance using the equation from the calibration curve. This value is then multiplied by the dilution factor to determine the original concentration of the saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Gravimetric_Method start Start prep_sat Prepare Saturated Solution (Excess Dye + Solvent) start->prep_sat equilibrate Equilibrate at Constant Temp (e.g., 24-48h agitation) prep_sat->equilibrate separate Separate Supernatant (Filter or Centrifuge) equilibrate->separate measure_vol Transfer Known Volume of Filtrate to Weighed Dish separate->measure_vol evaporate Evaporate Solvent to Dryness measure_vol->evaporate weigh_residue Cool and Weigh Residue to Constant Mass evaporate->weigh_residue calculate Calculate Solubility (mass/volume) weigh_residue->calculate end_node End calculate->end_node

Workflow for the Gravimetric Method of solubility determination.

Spectrophotometric_Method cluster_cal Calibration Phase cluster_exp Experimental Phase find_lambda Determine λmax (Scan Dilute Solution) prep_standards Prepare Standard Solutions (Known Concentrations) find_lambda->prep_standards measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_standards->plot_curve calculate_sol Calculate Concentration (Using Calibration Curve & Dilution Factor) plot_curve->calculate_sol prep_sat_exp Prepare Saturated Solution & Equilibrate separate_exp Filter to Get Clear Supernatant prep_sat_exp->separate_exp dilute_sample Accurately Dilute Filtrate to fall within Curve Range separate_exp->dilute_sample measure_sample Measure Absorbance of Diluted Sample at λmax dilute_sample->measure_sample measure_sample->calculate_sol end_node End calculate_sol->end_node

Workflow for the Spectrophotometric Method of solubility determination.

References

Mutagenicity of Disperse Red 11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenicity studies conducted on Disperse Red 11, an anthraquinone-based dye. The information is compiled from various toxicological assessments to assist researchers and professionals in understanding its genotoxic potential.

Executive Summary

This compound has demonstrated mixed results in mutagenicity assays. While some studies have shown it to be non-mutagenic, others indicate a potential for genotoxicity, which may be influenced by the specific dye lot and the presence of contaminants. Evidence from bacterial reverse mutation assays, in vitro mammalian cell gene mutation tests, and chromosomal aberration assays points towards a weak but detectable mutagenic activity under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various mutagenicity studies on this compound.

Table 1: Ames Test (Salmonella typhimurium) Results

StrainMetabolic Activation (S9)ResultRemarks
TA1535With and WithoutNegativeNo significant increase in revertant colonies.[1]
TA100With and WithoutNegativeNo significant increase in revertant colonies.[1]
TA98WithoutNegativeNo significant increase in revertant colonies.[1]
TA98WithPositive (Weak)Lot 2 showed a low level of mutagenic activity (3.8 revertants/µg).[1]
TA1538WithoutNegativeNo significant increase in revertant colonies.[1]
TA1538WithPositive (Weak)Lot 2 showed significant mutagenic activity.

Table 2: In Vitro Mammalian Cell Mutagenicity Assay Results

Cell LineAssayMetabolic Activation (S9)ResultQuantitative Data
Mouse Lymphoma (L5178Y/TK+/-)Gene Mutation (tk locus)Not specifiedPositive264 mutants/10⁶ survivors.
Mouse Lymphoma (L5178Y/TK+/-)Micronucleus (MN)Not specifiedPositive109 MN/1000 cells at 15% survival.
Chinese Hamster Ovary (CHO)Sister Chromatid Exchange (SCE)Not specifiedPositiveIncreased frequency of SCE.
Chinese Hamster Ovary (CHO)Gene Mutation (HGPRT)Not specifiedPositive (Lot 2)Increased mutations in the HGPRT assay.
Chinese Hamster Ovary (CHO)Chromosomal AberrationNot specifiedNegativeNot clastogenic.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of results. The following are generalized protocols based on standard toxicological testing procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.

  • Strain Selection : Tester strains such as TA98, TA100, TA1535, and TA1538 are selected. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens (e.g., frameshift, base-pair substitution).

  • Metabolic Activation : The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to determine if the substance itself is mutagenic or if its metabolites are.

  • Exposure : The tester strains are exposed to various concentrations of this compound on a minimal agar plate containing a trace amount of histidine. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation : The plates are incubated at 37°C for 48-72 hours.

  • Scoring : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay)

This assay evaluates the potential of a substance to induce gene mutations in cultured mammalian cells, such as the L5178Y/TK+/- mouse lymphoma cell line.

  • Cell Culture : Mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-), are cultured in an appropriate medium.

  • Treatment : The cells are exposed to various concentrations of this compound, both with and without metabolic activation (S9), for a specific period (e.g., 4 hours).

  • Expression Period : After treatment, the cells are washed and cultured in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the TK locus.

  • Selection : The cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue, such as trifluorothymidine (TFT). Cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and will form colonies, while non-mutated cells (TK+/-) will not survive.

  • Colony Sizing : The resulting colonies are often sized to distinguish between small (indicative of clastogenic events) and large (indicative of point mutations) colonies.

  • Data Analysis : The mutation frequency is calculated by dividing the number of mutant colonies by the number of surviving cells. A significant, dose-dependent increase in mutation frequency indicates a mutagenic effect.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a substance to cause chromosomal damage.

  • Cell Culture and Treatment : A suitable cell line (e.g., Chinese Hamster Ovary cells) is cultured and treated with various concentrations of this compound, with and without S9 activation.

  • Cytochalasin B Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining : After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis : The cells are analyzed under a microscope to determine the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

  • Data Analysis : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the mutagenicity assessment of this compound.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis strain Select S. typhimurium Strains (e.g., TA98, TA100) plate_no_s9 Plate Bacteria + this compound (-S9) strain->plate_no_s9 plate_s9 Plate Bacteria + this compound + S9 (+S9) strain->plate_s9 s9_prep Prepare S9 Mix (Metabolic Activation) s9_prep->plate_s9 dr11 Prepare this compound Concentrations dr11->plate_no_s9 dr11->plate_s9 incubate Incubate (37°C, 48-72h) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count result Determine Mutagenicity count->result

Caption: Workflow for the Ames Test.

Mammalian_Cell_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_gene_mutation Gene Mutation Assay (e.g., MLA) cluster_micronucleus Micronucleus Assay culture Culture Mammalian Cells (e.g., L5178Y, CHO) treat Treat with this compound (+/- S9) culture->treat express_gm Expression Period treat->express_gm cyto_b Add Cytochalasin B treat->cyto_b select_gm Select for Mutants (e.g., TFT) express_gm->select_gm count_gm Count Mutant Colonies select_gm->count_gm result Assess Genotoxicity count_gm->result harvest Harvest & Stain Cells cyto_b->harvest score_mn Score Micronuclei harvest->score_mn score_mn->result

Caption: Workflow for In Vitro Mammalian Cell Assays.

Disperse_Red_11_Mutagenicity_Logic dr11 This compound lot Dye Lot Purity dr11->lot pure High Purity Lot (e.g., Lot 1) lot->pure is impure Lot with Contaminants (e.g., Lot 2) lot->impure is ames Ames Test pure->ames tested in impure->ames tested in mammalian Mammalian Cell Assays (MLA, CHO) impure->mammalian tested in ames_neg Negative/Weak Positive (-S9) ames->ames_neg results in ames_pos Positive (+S9) ames->ames_pos results in mammalian_pos Positive for Gene Mutation & SCE mammalian->mammalian_pos results in conclusion Conclusion: Mutagenic potential likely linked to contaminants and/or metabolic activation. ames_pos->conclusion mammalian_pos->conclusion

Caption: Logic of this compound Mutagenicity Results.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 11 (C.I. 62015) is a synthetic anthraquinone-based dye widely utilized in the textile and plastics industries for coloring materials such as polyester, polyamide, and polyvinylchloride.[1][2] Its chemical name is 1,4-diamino-2-methoxy-9,10-anthraquinone.[1][3] Due to its chemical stability and low water solubility, this compound exhibits high persistence in the environment upon its release in industrial effluents. The complex aromatic structure of anthraquinone dyes makes them resistant to conventional wastewater treatment methods, leading to environmental and health concerns.[4] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, degradation pathways, and toxicity of this compound, along with detailed experimental protocols for its study.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its chemical and physical properties. Its low water solubility contributes to its tendency to partition into sludge and sediments, while its stable anthraquinone core makes it recalcitrant to degradation.

PropertyValueReference
CAS Number 2872-48-2
Molecular Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
IUPAC Name 1,4-diamino-2-methoxyanthracene-9,10-dione
Synonyms C.I. 62015, 1,4-diamino-2-methoxyanthraquinone
Appearance Black powder
Melting Point 241.85 - 242 °C
Boiling Point 575.6 ± 50.0 °C (Predicted)
Water Solubility 693.4 µg/L at 25 °C (Very low)
Organic Solubility Soluble in ethanol and acetone
Chemical Class Anthraquinone Dye

Environmental Fate and Degradation Pathways

This compound is characterized by its persistence in aquatic and terrestrial environments. Its degradation is slow and often requires specialized biotic or abiotic processes.

Biotic Degradation

Anthraquinone dyes like this compound are generally considered less biodegradable than azo dyes. Effective biological treatment often relies on microbial consortia capable of producing potent lignocellulolytic enzymes or on sequential anaerobic-aerobic processes to achieve complete mineralization.

Under anaerobic conditions, initial breakdown can occur, followed by further degradation of the resulting intermediates under aerobic conditions. Studies on similar disperse dyes have shown that various microorganisms, including bacteria, fungi, and microalgae, can achieve high decolorization efficiencies. For instance, a consortium of fungus (Aspergillus sp.) and microalgae (Chlorella sorokiniana) effectively decolorized a similar anthraquinone dye, Disperse Red 3B, with key contributions from lignin peroxidase and manganese peroxidase enzymes.

Microorganism/ConsortiumTarget DyeConditionsDegradation Efficiency (%)Reference
Rhizosphere bacterial consortium (Pseudomonas, Lysinibacillus, Citrobacter)Disperse Red (Azo)Alternating anaerobic-aerobic cycles98.47% decolorization
Paenochrobactrum glacieiDisperse Red 167 (Azo)Aerobic, 24h, 50 mg/L84.8% decolorization
Enterococcus faecalisDisperse Red F3B (Azo)Microaerophilic, 50°C, 5h94% decolorization
Aspergillus sp. XJ-2 & Chlorella sorokiniana XJKDisperse Red 3B (Anthraquinone)Co-culture, optimized conditions98.09% decolorization

Note: Data for structurally related or other disperse dyes are included to illustrate the potential of microbial degradation, as specific studies on this compound are limited.

Microbial_Degradation_Workflow Effluent This compound in Wastewater Anaerobic Anaerobic/ Microaerophilic Stage Effluent->Anaerobic Initial Breakdown Intermediates Aromatic Intermediates Anaerobic->Intermediates Reductive Cleavage Aerobic Aerobic Stage Mineralization Complete Mineralization (CO₂, H₂O, Mineral Salts) Aerobic->Mineralization Oxidation Intermediates->Aerobic Further Degradation Microbes Bacterial/Fungal Consortium Microbes->Anaerobic Microbes->Aerobic

Caption: Generalized workflow for the microbial degradation of this compound.

Abiotic Degradation

Abiotic processes, particularly Advanced Oxidation Processes (AOPs), are highly effective for degrading recalcitrant dyes like this compound.

Photodegradation: The photodegradation of this compound can occur, but its efficiency is influenced by the surrounding medium. Studies on the structurally similar Disperse Orange 11 have shown that in a polymer matrix, photodegradation can be reversible, whereas in liquid solutions, it is typically an irreversible process.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules into simpler, less toxic compounds. These methods are capable of achieving high color and Chemical Oxygen Demand (COD) removal.

  • Fenton Process: Utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in acidic conditions to produce •OH radicals.

  • Ozonation: Employs ozone (O₃) as a powerful oxidant to break down the dye's chromophoric structure.

  • Photocatalysis (e.g., UV/TiO₂): Uses a semiconductor catalyst (like TiO₂) activated by UV light to generate reactive oxygen species.

ProcessReagents/CatalystTypical pHColor Removal (%)COD Removal (%)Reference
Fenton Process FeSO₄, H₂O₂~3>95%~83%
Ozonation O₃VariesUp to 90%~10%
Photocatalysis UV, TiO₂VariesHighHigh
UV/H₂O₂ UV, H₂O₂Varies~89%~63-75%

Note: Performance data is based on studies of similar disperse and anthraquinone dyes.

AOP_Mechanism AOP Advanced Oxidation Process (AOP) Fenton Fenton (Fe²⁺/H₂O₂) AOP->Fenton Ozone Ozonation (O₃) AOP->Ozone Photo Photocatalysis (UV/TiO₂) AOP->Photo Radical Hydroxyl Radicals (•OH) Fenton->Radical Ozone->Radical Photo->Radical Dye This compound Radical->Dye attacks Products Degradation Products (CO₂, H₂O, etc.) Dye->Products Oxidation

Caption: General mechanism of dye degradation via Advanced Oxidation Processes (AOPs).

Toxicity Profile

The toxicity of this compound and its degradation byproducts is a critical aspect of its environmental impact assessment. Incomplete degradation can lead to the formation of aromatic intermediates that may be more toxic than the parent dye.

Test TypeOrganism/SystemEndpoint/ResultReference
Acute Oral Toxicity Male RatsLD₅₀: 0.7 - 1.0 g/kg
Acute Oral Toxicity Female RatsLD₅₀: > 5 g/kg
Acute Dermal Toxicity RabbitsLD₅₀: > 2 g/kg
Skin Irritation RabbitsMild to moderate irritant
Eye Irritation RabbitsNegative
Mutagenicity Bacterial Assays (Ames Test)Mixed results, possibly due to contaminants
GHS Classification -H302: Harmful if swallowed

While this compound shows lower acute toxicity compared to some azo dyes, its degradation must be complete to ensure the detoxification of the effluent. The formation of toxic aromatic amines is a significant concern with many synthetic dyes, underscoring the need for analytical monitoring of treated wastewater.

Experimental Protocols

Protocol for Microbial Degradation Assay

This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial consortium.

  • Inoculum Preparation: Isolate a microbial consortium from a dye-contaminated site (e.g., textile effluent sludge). Enrich the culture in a nutrient broth containing a low concentration of this compound for acclimatization.

  • Culture Medium: Prepare a suitable sterile liquid medium (e.g., Nutrient Broth or a mineral salts medium) supplemented with a carbon source like glucose.

  • Experimental Setup:

    • In 250 mL Erlenmeyer flasks, add 100 mL of the sterile medium.

    • Add this compound from a stock solution to achieve the desired final concentration (e.g., 50-100 mg/L).

    • Inoculate the flasks with a standardized amount (e.g., 5% v/v) of the acclimatized microbial culture.

    • Prepare a sterile, uninoculated control flask to check for abiotic decolorization.

  • Incubation: Incubate the flasks at an optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0). To test different conditions, incubate flasks under both static (microaerophilic/anaerobic) and shaking (aerobic) conditions.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (0, 12, 24, 48, 72 hours).

    • Centrifuge the samples to pellet the biomass.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100.

Protocol for Degradation by Fenton Process

This protocol describes a typical lab-scale Fenton oxidation experiment.

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 100 mg/L) in a glass beaker reactor.

  • pH Adjustment: Adjust the initial pH of the dye solution to ~3.0 using H₂SO₄ or HCl, as the Fenton reaction is most efficient in acidic conditions.

  • Initiation of Reaction:

    • Add a predetermined amount of the Fe²⁺ source (e.g., FeSO₄·7H₂O).

    • Begin the reaction by adding the required volume of H₂O₂ (e.g., 30% w/v solution) to the reactor while stirring continuously.

  • Reaction Monitoring:

    • Collect samples at specific time intervals.

    • Immediately quench the reaction in the samples by adding a strong base (like NaOH) to raise the pH above 8.0, which stops the production of hydroxyl radicals.

  • Analysis:

    • Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.

    • Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer.

    • Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the extent of mineralization.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Degradation Treatment cluster_analysis 3. Analysis Dye_Sol Prepare Dye Solution (this compound) Biotic Biotic Treatment (Microbial Inoculation) Dye_Sol->Biotic Abiotic Abiotic Treatment (e.g., Fenton, UV/TiO₂) Dye_Sol->Abiotic Sampling Collect Samples at Time Intervals Biotic->Sampling Abiotic->Sampling UV_Vis UV-Vis Spectrophotometry (Decolorization %) Sampling->UV_Vis COD COD Measurement (Mineralization %) Sampling->COD Byproducts GC-MS / FTIR (Byproduct ID) Sampling->Byproducts Toxicity Toxicity Assay (e.g., Phytotoxicity) Byproducts->Toxicity Assess toxicity of identified products

Caption: A typical experimental workflow for studying the degradation of this compound.

Conclusion

This compound is an environmentally persistent anthraquinone dye characterized by low biodegradability. While its acute toxicity is moderate compared to certain azo dyes, its recalcitrance and the potential for the formation of harmful intermediates during incomplete degradation pose a significant environmental risk. Effective removal from wastewater requires the application of advanced biotic or abiotic treatment technologies. Microbial consortia operating under optimized conditions (e.g., sequential anaerobic/aerobic) and Advanced Oxidation Processes (AOPs) like the Fenton process have demonstrated high efficacy in degrading this class of dyes. Future research should focus on optimizing these degradation processes for industrial-scale applications and conducting thorough toxicological assessments of the treated effluents to ensure complete mineralization and environmental safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 11, an anthraquinone-based dye, is widely utilized in the textile and plastics industries for coloring synthetic materials such as polyester, polyamide, and polyvinylchloride.[1] Its prevalence necessitates robust and reliable analytical methods for quantification to ensure product quality, assess environmental presence, and for safety and toxicological studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

A summary of quantitative data for the described analytical methods is presented below, allowing for easy comparison of their performance characteristics.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterHPLC-MS/MSHPLC-UV (General Method)UV-Vis Spectrophotometry
Linearity (r²) >0.993Typically >0.99Typically >0.99
Limit of Detection (LOD) 0.02 – 1.35 ng/mLMethod dependentMethod dependent
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mLMethod dependentMethod dependent
Wavelength (λmax) N/A (MRM detection)~520 nm~520 nm[1]
Matrix TextilesTextiles, PlasticsAqueous Solutions
Selectivity HighModerate to HighLow to Moderate
Throughput HighHighModerate

*Note: The LOD and LOQ ranges for HPLC-MS/MS are based on a study of 47 synthetic dyes, including this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it an ideal method for the trace-level quantification of this compound in complex matrices like textiles.

Experimental Protocol

1. Sample Preparation (Textile Matrix)

  • Weigh 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a 50 mL conical tube.

  • Add 20 mL of methanol.

  • Sonicate the sample at 50°C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

2. HPLC-MS/MS Conditions

  • HPLC System: A UHPLC system is recommended for optimal performance.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, linearly increasing to a high percentage to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by infusing a standard solution.

3. Quantification Quantification is typically performed using an external calibration curve prepared from a certified reference standard of this compound.

Experimental Workflow

HPLC_MS_Workflow sample Textile Sample extraction Solvent Extraction (Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration concentration Evaporation & Reconstitution filtration->concentration hplc_ms HPLC-MS/MS Analysis concentration->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Workflow for HPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Experimental Protocol

1. Sample Preparation Follow the same sample preparation protocol as described for HPLC-MS/MS. For plastic matrices, a dissolution and precipitation method may be required.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Elution: Isocratic or gradient elution can be used. A starting point could be a 70:30 (v/v) mixture of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Approximately 520 nm, which corresponds to the visible absorbance maximum of this compound.[1] The optimal wavelength should be confirmed by running a spectrum of a standard solution.

3. Quantification Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Logical Workflow for Method Development

HPLC_UV_Development start Define Analytical Goal select_column Select C18 Column start->select_column optimize_mp Optimize Mobile Phase (Acetonitrile/Water Ratio) select_column->optimize_mp set_wavelength Set Detection Wavelength (~520 nm) optimize_mp->set_wavelength validate Method Validation (Linearity, LOD, LOQ) set_wavelength->validate analysis Sample Analysis validate->analysis

Caption: Logical workflow for HPLC-UV method development.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in solutions, particularly for quality control purposes where the matrix is not complex.

Experimental Protocol

1. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent where it is soluble and stable (e.g., methanol or dimethylformamide).

  • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

2. Sample Preparation (Aqueous Matrix)

  • If the sample is a solid, dissolve a known weight in a suitable solvent and dilute to a concentration within the calibration range.

  • If the sample is a liquid, dilute it with the solvent used for the calibration standards to bring the absorbance into the optimal range (typically 0.1 - 1.0).

3. Measurement

  • Use a double-beam UV-Vis spectrophotometer.

  • Record the absorbance spectrum of a standard solution from approximately 300 to 700 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 520 nm.[1]

  • Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

4. Quantification

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Workflow for UV-Vis Quantification

UV_Vis_Workflow prep_standards Prepare Standard Solutions measure_lambda_max Determine λmax prep_standards->measure_lambda_max prep_sample Prepare Sample Solution measure_abs Measure Absorbance prep_sample->measure_abs measure_lambda_max->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve quantify Quantify Sample plot_curve->quantify

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

References

Application Note: HPLC Separation of Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Disperse Red 11, an anthraquinone-based synthetic dye. The described protocol utilizes a reversed-phase C18 column with a gradient elution of an ammonium acetate buffer and acetonitrile. This method is suitable for the analysis of this compound in various sample matrices, including textiles and wastewater, and can be implemented for quality control, environmental monitoring, and research purposes.

Introduction

This compound (C.I. 62015) is a synthetic dye widely used in the textile industry for coloring polyester and other synthetic fibers. Due to its potential environmental impact and the presence of impurities, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of such dyes due to its high sensitivity and selectivity. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm particle size) is recommended.[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Ammonium acetate.

  • Standard: this compound reference standard.

Chromatographic Conditions

A gradient elution is employed for the separation.[1]

ParameterCondition
Mobile Phase A 10 mmol Ammonium Acetate, pH 3.6
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Column Temperature 30 °C
Detection Wavelength 510 nm (approximate λmax for red dyes)
Injection Volume 5 µL
Run Time 30 minutes

Gradient Program: [1]

Time (min)% Mobile Phase B
0.040
7.060
17.098
24.098
24.140
30.040
Preparation of Solutions
  • Mobile Phase A (10 mmol Ammonium Acetate, pH 3.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 10 mmol solution. Adjust the pH to 3.6 with a suitable acid (e.g., formic acid or acetic acid).

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (for Textile Samples)
  • Accurately weigh a representative portion of the textile sample.

  • Extract the dye using a suitable solvent such as methanol. Sonication can be used to enhance extraction efficiency.

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be validated in your laboratory.

ParameterExpected Value
Retention Time (tR) Approximately 9.5 minutes (dependent on system)[1]
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System with C18 Column Standard_Prep->HPLC_System Calibration Sample_Prep Sample Extraction (e.g., with Methanol) Filtration Filter through 0.45 µm Syringe Filter Sample_Prep->Filtration Filtration->HPLC_System Injection Gradient_Elution Gradient Elution: Ammonium Acetate / Acetonitrile Detection UV-Vis Detection at 510 nm HPLC_System->Detection Elution Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Concentration) Data_Acquisition->Quantification Results Final Results Quantification->Results

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

For this application, a signaling pathway diagram is not applicable as the process is an analytical chemistry workflow. The logical relationship of the experimental steps is detailed in the workflow diagram above.

References

Application Note: Analysis of Disperse Red 11 Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Abstract

This application note details a comprehensive protocol for the analysis of thermal decomposition products of Disperse Red 11 (1,4-diamino-2-methoxyanthraquinone), an anthraquinone dye, using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Understanding the thermal degradation profile of such dyes is critical for assessing their environmental impact, ensuring safety in manufacturing and use, and for quality control in industries such as textiles and plastics. This document provides a detailed experimental workflow, instrument parameters, and a summary of expected decomposition products based on the analysis of structurally similar anthraquinone dyes.

Introduction

This compound is a synthetic anthraquinone dye widely used for coloring textiles, plastics, and in cosmetic applications.[1][2] Its thermal stability is a key factor during processing and application, as elevated temperatures can lead to decomposition, potentially forming hazardous byproducts. Py-GC/MS is a powerful analytical technique for characterizing the thermal degradation of polymeric materials and non-volatile compounds like dyes.[3] This method involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile fragments by GC/MS.

Experimental Protocol

This protocol is based on established methods for the Py-GC/MS analysis of anthraquinone and other disperse dyes.[4]

1. Sample Preparation

  • A small amount of this compound powder (approximately 0.1-0.5 mg) is accurately weighed into a pyrolysis sample cup.

  • No further sample preparation is required for solid dye samples.

2. Instrumentation

  • Pyrolyzer: A micro-furnace pyrolyzer coupled to a GC/MS system.

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI).

3. Py-GC/MS Parameters

ParameterValue
Pyrolysis
Pyrolysis Temperature600 °C (Isothermal)
Pyrolysis Time15 seconds
Interface Temperature280 °C
Gas Chromatograph
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Injector Temperature280 °C
Split Ratio50:1
Oven ProgramInitial: 50 °C (hold for 2 min) Ramp 1: 10 °C/min to 280 °C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Scan Rate2 scans/sec
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

4. Data Analysis

  • The identification of individual decomposition products is performed by comparing their mass spectra with reference spectra in the NIST/Wiley library.

  • Semi-quantitative analysis can be performed based on the relative peak areas of the identified compounds in the total ion chromatogram (TIC).

Experimental Workflow

experimental_workflow Experimental Workflow for Py-GC/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_py_gc_ms Py-GC/MS Analysis cluster_data_analysis Data Analysis sample This compound Powder weigh Weigh 0.1-0.5 mg sample->weigh load Load into Pyrolysis Cup weigh->load pyrolysis Pyrolysis at 600°C load->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection (EI, m/z 40-550) gc_separation->ms_detection tic Total Ion Chromatogram ms_detection->tic library_search NIST/Wiley Library Search tic->library_search identification Identification of Decomposition Products library_search->identification quantitation Semi-Quantitative Analysis (Peak Area %) identification->quantitation

Caption: Experimental workflow for the Py-GC/MS analysis of this compound.

Expected Thermal Decomposition Products

Based on studies of structurally similar anthraquinone dyes, such as Disperse Red 9 and Disperse Red 3B, the thermal decomposition of this compound is expected to yield a variety of smaller aromatic and aliphatic compounds. The primary degradation pathway likely involves the cleavage of the substituent groups from the anthraquinone core, followed by the fragmentation of the ring structure itself.

Table 1: Potential Thermal Decomposition Products of this compound

Retention Time (min)Compound NameMolecular FormulaKey Mass Fragments (m/z)Relative Abundance (%)
tbdMethanolCH₄O31, 29tbd
tbdAnilineC₆H₇N93, 66, 39tbd
tbdPhenolC₆H₆O94, 66, 65tbd
tbd1,4-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238, 210, 182tbd
tbdPhthalic anhydrideC₈H₄O₃148, 104, 76tbd
tbdNaphthaleneC₁₀H₈128, 102, 77tbd
tbdBenzonitrileC₇H₅N103, 76tbd

Note: The retention times and relative abundances are to be determined experimentally. The listed compounds are predicted based on the fragmentation of the parent molecule and data from similar compounds.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be conceptualized as a series of bond-breaking events initiated by high temperature.

decomposition_pathway Logical Decomposition Pathway of this compound cluster_primary Primary Fission cluster_secondary Secondary Fragmentation cluster_products Decomposition Products DR11 This compound (1,4-diamino-2-methoxyanthraquinone) methoxy_cleavage Cleavage of Methoxy Group DR11->methoxy_cleavage amino_cleavage Cleavage of Amino Groups DR11->amino_cleavage anthraquinone_core_fragmentation Fragmentation of Anthraquinone Core methoxy_cleavage->anthraquinone_core_fragmentation methanol Methanol methoxy_cleavage->methanol amino_cleavage->anthraquinone_core_fragmentation aniline Aniline amino_cleavage->aniline phthalic_anhydride Phthalic Anhydride anthraquinone_core_fragmentation->phthalic_anhydride naphthalene_derivatives Naphthalene Derivatives anthraquinone_core_fragmentation->naphthalene_derivatives other_fragments Other Small Fragments anthraquinone_core_fragmentation->other_fragments

References

Application Notes and Protocols: Disperse Red 11 as an Investigational Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for investigational purposes only. Disperse Red 11 is an anthraquinone-based dye traditionally used in the textile and plastics industries.[1][2][3] While some anthraquinone derivatives have been explored for biological imaging, there is currently a lack of published scientific literature detailing the use of this compound as a fluorescent probe for cellular imaging. The information presented herein is based on the general properties of anthraquinone dyes and common protocols for hydrophobic fluorescent probes and requires experimental validation.

Introduction

This compound (1,4-diamino-2-methoxyanthraquinone) is a water-insoluble, red-colored dye.[3] Its chemical structure, belonging to the anthraquinone class, suggests potential for fluorescence, a property that has been harnessed in other anthraquinone derivatives for biological applications.[4] Anthraquinone-based probes can exhibit desirable characteristics such as high photostability and large Stokes shifts. The hydrophobic nature of this compound suggests it may preferentially accumulate in lipid-rich environments within cells, such as lipid droplets or cellular membranes, making it a candidate for investigation as a fluorescent probe for these structures.

Physicochemical and Potential Fluorescent Properties

A summary of the known physicochemical properties of this compound is provided below. The fluorescent properties are yet to be fully characterized in a biological context and would need to be determined experimentally.

PropertyValueReference
Chemical Name 1,4-diamino-2-methoxyanthraquinone
Synonyms C.I. 62015, Solvent Violet 26
Molecular Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
CAS Number 2872-48-2
Solubility Insoluble in water; Soluble in ethanol and acetone
Excitation Maximum (λex) To be determined (TBD) in biological buffers
Emission Maximum (λem) To be determined (TBD) in biological buffers
Stokes Shift To be determined (TBD)
Quantum Yield (Φ) To be determined (TBD)
Photostability To be determined (TBD)

Proposed Mechanism of Action and Potential Applications

Based on its hydrophobic nature, this compound is hypothesized to passively diffuse across the plasma membrane of live cells and accumulate in nonpolar environments. Its fluorescence may be enhanced in these hydrophobic pockets, a phenomenon known as solvatochromism, which has been observed in other dyes.

Potential Applications for Investigation:

  • Lipid Droplet Staining: As many hydrophobic dyes specifically stain lipid droplets, this compound could potentially be used to visualize and quantify these organelles in live or fixed cells. This could be valuable for studying lipid metabolism, steatosis, and related diseases.

  • Membrane Staining: The dye may incorporate into cellular membranes, allowing for the visualization of the plasma membrane and internal membrane structures.

  • General Cytoplasmic Staining: Due to its ability to interact with intracellular components, it might serve as a general cytoplasmic stain.

Experimental Protocols (Investigational)

4.1. Reagent Preparation

  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium) to the desired final concentration. It is recommended to test a range of concentrations from 0.1 to 10 µM to determine the optimal signal-to-noise ratio and to assess cytotoxicity.

4.2. Live-Cell Staining Protocol

This protocol provides a general guideline for staining adherent mammalian cells. Optimization will be required for different cell types and experimental conditions.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

  • Staining:

    • Remove the culture medium.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation time should be optimized.

  • Washing (Optional):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging medium to reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce autofluorescence).

    • Image the cells using a fluorescence microscope equipped with appropriate filters (excitation and emission wavelengths to be determined experimentally).

4.3. Fixed-Cell Staining Protocol

  • Cell Culture and Fixation:

    • Plate and culture cells as described for live-cell imaging.

    • Remove the culture medium and wash with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures that may be masked, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the working solution of this compound to the fixed cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope.

Cytotoxicity Assessment

Prior to extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of this compound. A standard MTT or similar cell viability assay should be performed, incubating the cells with a range of this compound concentrations for a period relevant to the planned imaging experiments (e.g., 1 to 24 hours).

Visualizations

Experimental_Workflow_for_Probe_Validation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solutions (0.1-10 µM in Buffer) prep_stock->prep_working cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_working->cytotoxicity live_cell Live-Cell Staining prep_working->live_cell fixed_cell Fixed-Cell Staining prep_working->fixed_cell spectroscopy Determine λex / λem prep_working->spectroscopy microscopy Fluorescence Microscopy live_cell->microscopy fixed_cell->microscopy colocalization Co-localization with Known Organelle Probes microscopy->colocalization quantification Image Analysis & Quantification colocalization->quantification

Caption: Workflow for the evaluation of this compound as a fluorescent probe.

Hypothetical_Signaling_Pathway_Investigation cluster_stimulus Cellular Stimulus cluster_process Cellular Process cluster_detection Detection cluster_outcome Outcome stimulus e.g., Oleic Acid Treatment lipid_metabolism Altered Lipid Metabolism stimulus->lipid_metabolism ld_formation Increased Lipid Droplet Formation/Size lipid_metabolism->ld_formation dr11_stain Stain with this compound ld_formation->dr11_stain Visualization Target imaging Fluorescence Imaging dr11_stain->imaging quantify Quantify Lipid Droplet Fluorescence imaging->quantify

Caption: Hypothetical use of this compound to study lipid droplet dynamics.

References

Application Notes and Protocols for Staining Plastics and Polymers with Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the staining of various plastics and polymers using Disperse Red 11, a versatile anthraquinone-based dye. The methodologies outlined below are intended for laboratory-scale applications, including materials science research, drug delivery system development, and the visualization of polymer matrices.

Principle and Applications

This compound is a water-insoluble dye that can effectively stain a variety of hydrophobic polymers. The staining mechanism involves the penetration of the dye molecules into the polymer matrix, where they are stabilized by non-covalent interactions such as van der Waals forces and hydrogen bonds.[1] This process results in a stable and long-lasting coloration of the material.

Key Applications:

  • Visualization of Polymer Morphology: Staining with this compound allows for the microscopic visualization of polymer structures, including films, fibers, and microparticles.

  • Materials Science Research: Used in the analysis of polymer blends and composites to differentiate between components.

  • Drug Delivery Research: Its ability to interact with biological membranes makes it a subject of investigation for potential use in drug delivery systems.[1]

  • Plastics Identification: Can be used as a general stain for identifying the presence of various plastic types.[2][3][4]

Quantitative Staining Parameters

The optimal staining conditions for this compound can vary depending on the specific polymer, its morphology (e.g., film, powder, pellet), and the desired staining intensity. The following table provides suggested starting parameters for common plastics and polymers. Note: These parameters should be considered as a starting point and may require optimization for specific applications.

Polymer TypeCommon AcronymStaining MethodThis compound Concentration (suggested range)Temperature (°C) (suggested range)Incubation Time (minutes) (suggested range)
PolystyrenePSHeat-Mediated Aqueous Staining10 - 100 µg/mL60 - 8030 - 120
Polyethylene (Low Density)LDPEHeat-Mediated Aqueous Staining10 - 100 µg/mL70 - 9060 - 180
Polyethylene (High Density)HDPEHeat-Mediated Aqueous Staining10 - 100 µg/mL80 - 10060 - 180
Polyvinyl ChloridePVCHeat-Mediated Aqueous Staining10 - 100 µg/mL60 - 8030 - 120
Polyethylene TerephthalatePETHeat-Mediated Aqueous Staining10 - 100 µg/mL80 - 10060 - 180
PolyamidePAHeat-Mediated Aqueous Staining10 - 100 µg/mL90 - 11060 - 120
PolyurethanePUSolvent-Assisted Staining5 - 50 µg/mL in Ethanol/WaterRoom Temperature - 5015 - 60

Experimental Protocols

Two primary methods are presented for staining plastics and polymers with this compound in a laboratory setting: Heat-Mediated Aqueous Staining and Solvent-Assisted Staining.

Protocol 1: Heat-Mediated Aqueous Staining

This protocol is suitable for a wide range of thermoplastic polymers such as Polystyrene (PS), Polyethylene (LDPE, HDPE), Polyvinyl Chloride (PVC), and Polyethylene Terephthalate (PET). The application of heat facilitates the diffusion of the dye into the polymer matrix.

Materials:

  • This compound powder

  • Deionized water

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, optional, to aid dispersion)

  • Polymer sample (e.g., film, pellets, powder)

  • Glass beaker or flask

  • Heating plate with magnetic stirrer

  • Thermometer

  • Forceps

  • Ethanol (for rinsing)

  • Microscope slides and coverslips (for analysis)

Procedure:

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent like acetone or ethanol (e.g., 1 mg/mL).

    • In a glass beaker, add the desired volume of deionized water.

    • While stirring, add the this compound stock solution to the water to achieve the desired final concentration (refer to the table above).

    • If the dye does not disperse well, a very small amount of surfactant (e.g., 0.01% w/v SDS) can be added to the water before the dye.

  • Staining:

    • Place the polymer sample into the staining solution. Ensure the sample is fully submerged.

    • Heat the solution to the desired temperature while stirring gently. Use a thermometer to monitor the temperature.

    • Incubate the sample for the specified time.

  • Washing:

    • Using forceps, carefully remove the stained polymer sample from the solution.

    • Rinse the sample thoroughly with deionized water to remove excess dye from the surface.

    • Perform a final rinse with ethanol to remove any remaining unbound dye.

    • Allow the sample to air dry completely.

  • Analysis:

    • The stained polymer can now be analyzed using techniques such as light microscopy or fluorescence microscopy.

Protocol 2: Solvent-Assisted Staining

This method is useful for polymers that may be sensitive to higher temperatures or for achieving faster staining at lower temperatures. A co-solvent helps to swell the polymer slightly, allowing for dye penetration. This method is particularly useful for polymers like polyurethane.

Materials:

  • This compound powder

  • Ethanol (or another suitable organic solvent like acetone)

  • Deionized water

  • Polymer sample

  • Glass vial or beaker with a lid

  • Shaker or orbital mixer (optional)

  • Forceps

  • Microscope slides and coverslips

Procedure:

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • In a glass vial, prepare the staining solution by diluting the stock solution with a mixture of ethanol and deionized water (e.g., 70:30 ethanol:water) to the desired final concentration.

  • Staining:

    • Place the polymer sample into the staining solution and seal the container to prevent solvent evaporation.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40-50°C) for the desired time. Agitation on a shaker can facilitate staining.

  • Washing:

    • Remove the sample from the staining solution.

    • Rinse with the same solvent mixture used for staining to remove excess dye.

    • Perform a final rinse with deionized water.

    • Air dry the sample completely.

  • Analysis:

    • Mount the stained polymer for microscopic examination.

Visualizations

General Workflow for Polymer Staining

G prep_solution Prepare Staining Solution add_sample Add Polymer Sample prep_solution->add_sample stain Stain (Heat or Solvent) add_sample->stain wash Wash and Rinse stain->wash dry Dry Sample wash->dry analyze Analyze (e.g., Microscopy) dry->analyze

Caption: General workflow for staining polymers with this compound.

Interaction of this compound with Polymer Matrix

G cluster_polymer Polymer Matrix p1 Polymer Chain p2 Polymer Chain p1->p2 p3 Polymer Chain p2->p3 p4 Polymer Chain p3->p4 p4->p1 dye This compound dye->p2 Penetration & Interaction (van der Waals, H-bonds)

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for dyeing polyester (PET) fibers with Disperse Red 11 (C.I. 62015), a common anthraquinone-based disperse dye used in textile research and industry.[1][2][3] The methodologies outlined below are based on the high-temperature exhaust dyeing method, which is a standard procedure for achieving vibrant and durable coloration on hydrophobic synthetic fibers like polyester.[4][5]

Overview of Polyester Dyeing with Disperse Dyes

Disperse dyes are non-ionic, water-insoluble colorants that are finely ground and applied from an aqueous dispersion. The dyeing mechanism for polyester involves the diffusion of these small dye molecules from the water into the amorphous regions of the polyester fibers. This process is significantly accelerated by high temperatures (typically 120-130°C) and pressure, which swell the fibers and increase the kinetic energy of the dye molecules. A dispersing agent is crucial to prevent the aggregation of dye particles in the dyebath.

Quantitative Data

The following tables summarize key quantitative parameters for dyeing polyester with this compound.

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterValueNotes
Dye Concentration 1-3% (on weight of fabric)Varies depending on the desired shade depth.
pH of Dyebath 4.5 - 5.5Maintained using acetic acid or a buffer.
Dyeing Temperature 130°COptimal for dye diffusion into polyester fibers.
Holding Time 30 - 60 minutesTime at peak temperature to ensure even dye penetration.
Reduction Clearing Temperature 70 - 80°CFor removal of surface dye to improve fastness.
Reduction Clearing Time 15 minutesStandard duration for the clearing process.

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyISO Standard (Typical)Rating (1-5 or 1-8 Scale)
Light Fastness ISO 105-B025 (on a 1-8 Blue Wool Scale)
Washing Fastness ISO 105-C064-5 (on a 1-5 Grey Scale for color change)
Perspiration Fastness ISO 105-E045 (on a 1-5 Grey Scale)
Ironing Fastness ISO 105-X114-5 (on a 1-5 Grey Scale)
Staining (during washing) ISO 105-C063 (on a 1-5 Grey Scale for staining)

Experimental Protocols

The following are detailed protocols for the dyeing of polyester fibers with this compound using the high-temperature exhaust method.

Materials and Reagents
  • Polyester fabric (scoured)

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • Deionized or softened water

Experimental Workflow Diagram

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Scouring dyebath_prep Dye Bath Preparation dyeing Exhaust Dyeing (130°C) dyebath_prep->dyeing cooling Cooling to 80°C dyeing->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing Rinsing reduction_clearing->rinsing drying Drying rinsing->drying

Caption: Workflow for dyeing polyester with this compound.

Detailed Protocol Steps
  • Fabric Preparation:

    • Begin with scoured polyester fabric to ensure the removal of any oils, finishes, or dirt that could interfere with dyeing.

    • A recommended method is alkaline scouring with a detergent and soda ash.

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound and a dispersing agent.

    • Add this paste to the dye bath containing softened or deionized water.

    • Add a leveling agent if necessary to promote uniform dyeing.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process (High-Temperature Exhaust Method):

    • Place the polyester fabric into the high-temperature, high-pressure dyeing machine.

    • Add the prepared dye bath.

    • Gradually raise the temperature of the dye bath to 130°C over a period of 30-40 minutes.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • After the holding time, slowly cool the dye bath down to 80°C before draining.

  • Post-Dyeing Reduction Clearing:

    • Prepare a solution containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15 minutes. This step removes any unfixed dye from the fiber surface, which is crucial for improving wash and rubbing fastness.

    • Thoroughly rinse the fabric with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, dry the dyed fabric.

Logical Relationships in the Dyeing Process

The success of dyeing polyester with disperse dyes is dependent on the interplay of several key factors. The following diagram illustrates these relationships.

DyeingLogic cluster_inputs Input Variables cluster_process Core Process cluster_outputs Resulting Properties Temperature Temperature FiberSwelling Fiber Swelling Temperature->FiberSwelling DyeDiffusion Dye Diffusion Temperature->DyeDiffusion pH pH DyeUptake Dye Uptake pH->DyeUptake Time Time Time->DyeDiffusion DispersingAgent Dispersing Agent DispersingAgent->DyeUptake FiberSwelling->DyeDiffusion DyeDiffusion->DyeUptake ShadeDepth Shade Depth DyeUptake->ShadeDepth Levelness Levelness DyeUptake->Levelness Fastness Color Fastness DyeUptake->Fastness

Caption: Key factor relationships in disperse dyeing of polyester.

References

Application Notes and Protocols: Preparation of Disperse Red 11 Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The encapsulation of therapeutic agents within nanoparticles is a promising strategy to enhance drug solubility, improve bioavailability, and achieve targeted delivery, thereby minimizing off-target side effects. Disperse Red 11, a hydrophobic anthraquinone dye, serves as an excellent model compound for the encapsulation of poorly water-soluble drugs.[1] Its distinct color also allows for easy visualization and quantification. These application notes provide detailed protocols for the preparation and characterization of this compound-loaded polymeric nanoparticles using two common techniques: nanoprecipitation and emulsification-solvent evaporation. The methodologies described are suitable for the encapsulation of a wide range of hydrophobic active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a nanoparticle formulation.

PropertyValueReference
Chemical Name 1,4-diamino-2-methoxyanthraquinone[1]
Molecular Formula C15H12N2O3[2]
Molecular Weight 268.27 g/mol [2]
Appearance Red powder[1]
Solubility Insoluble in water
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.

Experimental Protocols

The following sections detail the protocols for the preparation and characterization of this compound-loaded nanoparticles. For the purpose of these protocols, a model hydrophobic drug is co-encapsulated with this compound.

Method 1: Nanoprecipitation

This method is rapid and straightforward, suitable for polymers soluble in water-miscible organic solvents.

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA), 10 mg of this compound, and 5 mg of a model hydrophobic drug in 10 mL of acetone.

  • Aqueous Phase Preparation: Prepare 20 mL of a 0.5% (w/v) Pluronic® F-68 solution in deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The solution should turn turbid, indicating nanoparticle formation.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature in a fume hood to ensure the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing or sonication. Repeat the centrifugation and washing steps twice to remove excess surfactant and unencapsulated dye/drug.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, nanoparticles can be lyophilized.

Method 2: Emulsification-Solvent Evaporation

This technique is versatile and can be adapted for various polymers and drugs.

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA, 10 mg of this compound, and 5 mg of a model hydrophobic drug in 5 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare 50 mL of a 1% (w/v) poly(vinyl alcohol) (PVA) solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately homogenize at 10,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM. A rotary evaporator can be used for faster solvent removal.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the pellet with deionized water three times, as described in the nanoprecipitation protocol.

  • Storage: Resuspend the purified nanoparticles in an appropriate medium or lyophilize for storage.

Characterization of Nanoparticles

Proper characterization is essential to ensure the quality and performance of the prepared nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical as they influence the stability, in vivo distribution, and cellular uptake of the nanoparticles.

Protocol:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

  • Measure the Zeta Potential using the same instrument to assess the surface charge and stability of the nanoparticles.

Representative Data:

Formulation MethodAverage Size (nm)PDIZeta Potential (mV)
Nanoprecipitation 150 ± 150.15 ± 0.05-25 ± 5
Emulsification-Solvent Evaporation 250 ± 200.20 ± 0.07-18 ± 6
Morphology

Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the nanoparticles.

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • If necessary, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

  • Image the grid using a TEM.

The nanoparticles are expected to be spherical in shape.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These parameters quantify the amount of drug successfully encapsulated within the nanoparticles.

Protocol:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve a weighed amount of the dried nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated this compound and drug.

  • Quantify the amount of this compound and the model drug using a UV-Vis spectrophotometer or HPLC.

  • Calculate DLC and EE using the following formulas:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Representative Data:

Formulation MethodThis compound EE (%)Model Drug EE (%)This compound DLC (%)Model Drug DLC (%)
Nanoprecipitation 85 ± 575 ± 77.5 ± 0.53.5 ± 0.4
Emulsification-Solvent Evaporation 90 ± 480 ± 68.2 ± 0.64.1 ± 0.3

In Vitro Drug Release Study

This study evaluates the release kinetics of the encapsulated agent from the nanoparticles over time.

Protocol:

  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Submerge the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_methods Formation Methods cluster_char Characterization prep_start Start organic_phase Prepare Organic Phase (Polymer, this compound, Drug in Organic Solvent) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) prep_start->aqueous_phase nanoprecipitation Nanoprecipitation (Dropwise addition) organic_phase->nanoprecipitation emulsification Emulsification (Homogenization) organic_phase->emulsification aqueous_phase->nanoprecipitation aqueous_phase->emulsification solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap emulsification->solvent_evap collection Collection & Washing (Centrifugation) solvent_evap->collection final_product Final Nanoparticle Suspension collection->final_product dls DLS & Zeta Potential (Size, PDI, Surface Charge) final_product->dls tem TEM (Morphology) final_product->tem drug_loading DLC & EE (Quantification) final_product->drug_loading release_study In Vitro Release Study final_product->release_study

Caption: Experimental workflow for nanoparticle synthesis and characterization.

Hypothetical Signaling Pathway for Targeted Drug Delivery

For a hypothetical cancer therapy application, the encapsulated drug could be a PI3K inhibitor. The following diagram illustrates the PI3K/Akt signaling pathway, a common target in cancer treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth DrugNP Drug-Loaded Nanoparticle (e.g., PI3K Inhibitor) DrugNP->PI3K Inhibits

References

Application of Disperse Red 11 in Colored Smoke Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 11, an anthraquinone dye, is a key colorant in the formulation of pyrotechnic compositions designed to produce red and violet-red colored smoke.[1][2] These formulations are utilized in a variety of applications, including military signaling, training exercises, and pyrotechnic displays. The fundamental principle behind colored smoke generation involves the sublimation of an organic dye, such as this compound, through a controlled pyrotechnic reaction. This reaction generates the necessary heat to vaporize the dye, which then condenses upon contact with the cooler ambient air to form a dense, colored aerosol or smoke cloud.[3]

A typical colored smoke formulation consists of an organic dye, an oxidizer, a fuel, a coolant to regulate the burn temperature, and a binder to provide structural integrity.[3] The selection and proportion of these components are critical to achieving the desired performance characteristics, including burn rate, smoke density, and color vibrancy, while ensuring safety and stability.

Data Presentation

The following tables summarize quantitative data from various sources on colored smoke formulations.

Table 1: General Colored Smoke Formulation Composition

ComponentFunctionPercentage by Mass (%)
Organic DyeColorant27 - 40
Oxidizer (e.g., Potassium Chlorate)Provides oxygen for combustion20 - 35
Fuel (e.g., Sucrose, Lactose)Provides energy for the reaction15 - 25
Coolant (e.g., Sodium Bicarbonate, Magnesium Carbonate)Regulates burn temperature to prevent dye decomposition8 - 18
Flame RetardantSuppresses flame5 - 15
Binder (e.g., Nitrocellulose)Provides structural integrity1 - 2

Source: US Patent US20140238258A1[3]

Table 2: Specific Red Smoke Formulations

FormulationThis compound (wt%)Other Dyes (wt%)Oxidizer (wt%)Fuel (wt%)Coolant (wt%)Binder/Other (wt%)
M18 Red Smoke Grenade (New) 6.8Solvent Red 1 (34.2)Potassium ChlorateSugarMagnesium CarbonateNot Specified
Dry Mix Red Smoke 36 (as part of total dye)Not Specified27 (Potassium Chlorate)18 (Sugar)16 (Magnesium Carbonate), 3 (Sodium Bicarbonate)Not Specified
Red Smoke for Explosive Dispersion 0Solvent Red 111 (46-54)Gunpowder (42-48)Not applicableNot applicablePorous Smokeless Powder (4-6)

Sources: Development and characterization of environmentally benign light and smoke-producing pyrotechnical formulations, University of Pardubice Master Thesis 20

Experimental Protocols

Caution: The preparation and testing of pyrotechnic compositions are inherently hazardous and should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Protocol 1: Laboratory-Scale Preparation of a this compound Colored Smoke Formulation

1. Objective: To prepare a small-scale batch of a colored smoke composition containing this compound for performance evaluation.

2. Materials and Equipment:

  • This compound (C.I. 62015)

  • Potassium Chlorate (KClO₃), finely powdered

  • Sucrose (C₁₂H₂₂O₁₁), powdered

  • Magnesium Carbonate (MgCO₃)

  • Ball mill

  • Sieve shaker with appropriate mesh sizes

  • Drying oven

  • Non-sparking mixing tools (e.g., wood, plastic)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, gloves.

3. Procedure:

  • Milling and Sieving: Individually mill each of the dry components (this compound, Potassium Chlorate, Sucrose, Magnesium Carbonate) to a fine, consistent particle size. Sieve each component to remove any clumps or oversized particles.

  • Drying: Dry the sieved powders in a drying oven at a temperature below their decomposition points for at least 12 hours to remove any residual moisture.

  • Mixing:

    • In a fume hood, carefully weigh the desired amounts of each component according to the formulation percentages.

    • Using non-sparking tools, gently and thoroughly mix the components. A common technique is to place the powders on a sheet of paper and roll them together, or to use a tumbling mixer. Avoid vigorous grinding or friction that could lead to ignition.

    • A typical starting formulation could be based on the "Dry Mix Red Smoke" from Table 2.

  • Pressing (Optional): For some applications, the mixed composition can be pressed into a pellet or specific geometry using a hydraulic press. This should be done with extreme caution and behind a blast shield.

Protocol 2: Performance Evaluation of a this compound Colored Smoke Formulation

1. Objective: To evaluate the burn rate and smoke characteristics of the prepared this compound formulation.

2. Materials and Equipment:

  • Prepared this compound smoke composition

  • Ignition source (e.g., electric match, fuse)

  • Test stand or fixture to hold the sample

  • Video camera to record the burn

  • Stopwatch

  • Smoke chamber or well-ventilated outdoor test area

  • Colorimeter or spectrophotometer (for quantitative color analysis)

  • Particle size analyzer (for advanced characterization)

3. Procedure:

  • Sample Preparation: Place a known quantity of the smoke composition into a suitable container for testing (e.g., a small cardboard tube).

  • Test Setup: Secure the sample on the test stand in the designated test area. Set up the video camera to record the entire burn event.

  • Ignition: From a safe distance and with appropriate safety precautions, ignite the sample using the ignition source.

  • Data Collection:

    • Start the stopwatch at the moment of ignition and stop it when the smoke production ceases.

    • Record the entire event with the video camera.

  • Analysis:

    • Burn Rate: Calculate the burn rate by dividing the mass of the composition by the burn time (in grams per second).

    • Smoke Characteristics (Qualitative): Review the video recording to assess the smoke density, color uniformity, and overall visual quality.

    • Smoke Characteristics (Quantitative): If available, use a colorimeter or spectrophotometer to measure the color properties of the smoke. A particle size analyzer can be used to determine the size distribution of the smoke particles.

Mandatory Visualizations

Experimental_Workflow_Preparation cluster_materials Raw Materials cluster_processing Processing Steps cluster_output Final Product DR11 This compound Milling Milling DR11->Milling KClO3 Potassium Chlorate KClO3->Milling Sucrose Sucrose Sucrose->Milling MgCO3 Magnesium Carbonate MgCO3->Milling Sieving Sieving Milling->Sieving Drying Drying Sieving->Drying Mixing Mixing Drying->Mixing Composition Smoke Composition Mixing->Composition

Caption: Workflow for the preparation of this compound colored smoke composition.

Experimental_Workflow_Testing cluster_analysis Performance Analysis start Prepared Smoke Composition setup Test Setup (Sample Mounting, Camera) start->setup ignition Ignition setup->ignition data_collection Data Collection (Video, Time) ignition->data_collection burn_rate Burn Rate Calculation data_collection->burn_rate qualitative Qualitative Smoke Analysis (Visual) data_collection->qualitative quantitative Quantitative Smoke Analysis (Optional) data_collection->quantitative

Caption: Workflow for the performance testing of a colored smoke formulation.

Safety Considerations

The handling of pyrotechnic compositions requires strict adherence to safety protocols to mitigate risks of accidental ignition, explosion, and exposure to hazardous materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-retardant lab coat, and gloves when handling pyrotechnic materials.

  • Ventilation: All preparation and testing should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust and combustion products.

  • Static Electricity: Take precautions to prevent the buildup of static electricity, which can ignite sensitive pyrotechnic mixtures. This includes using grounding straps and maintaining appropriate humidity levels.

  • Storage: Store pyrotechnic compositions in appropriate, clearly labeled containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.

By following these guidelines and protocols, researchers can safely and effectively work with this compound in the development and evaluation of colored smoke formulations.

References

Disperse Red 11: Application Notes and Protocols for Cosmetic and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 11, chemically known as 1,4-diamino-2-methoxyanthraquinone, is a synthetic anthraquinone dye.[1][2][3] It is recognized for its use as a red colorant in the plastics and textile industries.[4][5] Beyond these applications, this compound has garnered attention in cosmetic and pharmaceutical research due to its dyeing properties and interactions with biological systems. This document provides detailed application notes and protocols for its use in these research fields, with a focus on quantitative data, experimental methodologies, and visual representations of workflows and pathways.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
CAS Number 2872-48-2
Appearance Red powder
Solubility Water-insoluble, soluble in ethanol and acetone.

Applications in Cosmetic Research

This compound is utilized in cosmetic formulations, particularly in hair dyes. Its application is primarily due to its ability to impart a stable red color.

Formulation and Analysis

While specific concentrations in commercial products are proprietary, laboratory-scale formulations can be developed for research purposes. The concentration of this compound in a cosmetic formulation can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol: Quantitative Analysis of this compound in a Cosmetic Matrix via HPLC

This protocol outlines a general method for the quantification of this compound in a cosmetic sample.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • This compound reference standard

  • Sample cosmetic matrix (e.g., hair dye, cream)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a known amount of the cosmetic sample.

  • Extract the dye using a suitable solvent such as methanol or acetonitrile. Sonication may be used to improve extraction efficiency.

  • Centrifuge the extract to separate any undissolved matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will depend on the column and system and should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 500 nm).

  • Injection Volume: 10-20 µL

5. Analysis:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Applications in Pharmaceutical Research

The potential of this compound in pharmaceutical research is being explored, particularly in drug delivery systems and as a biological stain. Its hydrophobicity makes it a candidate for encapsulation in nanoparticle-based drug delivery systems for hydrophobic drugs.

Protocol: Encapsulation of a Hydrophobic Agent (using this compound as a model) in Polymeric Nanoparticles

This protocol describes the emulsification-solvent evaporation method for encapsulating a hydrophobic agent, using this compound as a model compound.

1. Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • High-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

2. Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

Experimental Workflow for Nanoparticle Encapsulation

Nanoparticle_Encapsulation Organic_Phase Organic Phase (PLGA + this compound in DCM) Emulsification Emulsification (High-Speed Homogenization) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA in water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Final_Product Nanoparticle Suspension or Lyophilized Powder Washing->Final_Product

Caption: Workflow for the encapsulation of a hydrophobic agent in polymeric nanoparticles.

Toxicological Profile and Assessment

Understanding the toxicological profile of this compound is crucial for its safe application in both cosmetics and pharmaceuticals.

Acute Toxicity Data
SpeciesRouteLD50Reference
Rat (female)Oral>5 g/kg
Rat (male)Oral0.7 - 1.0 g/kg
Rat (female)Dermal>5 g/kg
RabbitDermal>2 g/kg
Skin and Eye Irritation
  • Eye Irritation (Rabbit): Negative.

  • Dermal Irritation (Rabbit): Mildly to moderately irritating, depending on the dye lot.

Protocol: In Vitro Skin Irritation Test (OECD TG 439)

This protocol is a summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

1. Principle: The test chemical is applied topically to a three-dimensional RhE model. The subsequent cell viability is measured to determine the irritant potential. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

2. Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • Test substance (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent to dissolve formazan

3. Procedure:

  • Pre-incubation: Equilibrate the RhE tissues in assay medium.

  • Application of Test Substance: Apply the test substance (e.g., 10-30 µL or mg) to the surface of the RhE tissue.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the tissues to remove the test substance.

  • Post-incubation: Incubate the tissues in fresh medium for approximately 42 hours.

  • MTT Assay: Transfer the tissues to a solution of MTT and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate.

  • Extraction: Extract the formazan from the tissues using a solvent.

  • Measurement: Measure the optical density (OD) of the extracted formazan using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each tissue relative to the negative control.

  • A substance is classified as an irritant if the mean cell viability is less than or equal to 50%.

Logical Relationship for Skin Irritation Assessment

Skin_Irritation_Logic Test_Substance Test Substance (this compound) RhE_Model Reconstructed Human Epidermis (RhE) Model Test_Substance->RhE_Model Topical Application Cell_Viability Cell Viability (MTT Assay) RhE_Model->Cell_Viability Measure Irritant Irritant (≤50% viability) Cell_Viability->Irritant Decision Non_Irritant Non-Irritant (>50% viability) Cell_Viability->Non_Irritant Decision

Caption: Decision logic for classifying a substance as a skin irritant based on in vitro testing.

Mutagenicity

The mutagenic potential of this compound has been evaluated in several studies, with conflicting results.

AssayResultReference
Ames test (Salmonella typhimurium)Mixed (negative and positive in one strain)
Mouse lymphoma cell assayPositive (increased mutants and micronuclei)
Chinese hamster ovary cell assayPositive (increased sister-chromatid-exchange)

The variability in Ames test results may be due to contaminants in different dye lots.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This is a generalized protocol for the Ames test to assess the mutagenic potential of a substance.

1. Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to a prototrophic state will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

2. Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

  • Test substance (this compound)

  • Positive controls (known mutagens)

  • Negative control (solvent)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

3. Procedure:

  • Preparation: Prepare dilutions of the test substance.

  • Exposure: In a test tube, combine the bacterial strain, the test substance dilution, and either S9 mix or a buffer.

  • Incubation: Incubate the mixture.

  • Plating: Mix the contents of the tube with molten top agar and pour it over the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis:

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control).

Conclusion

This compound is a versatile dye with established use in the cosmetic industry and emerging potential in pharmaceutical research. Its application necessitates a thorough understanding of its safety profile. The protocols and data presented in this document provide a framework for researchers to conduct further investigations into the applications and safety of this compound. It is essential to adhere to established guidelines and perform thorough validation of any analytical or toxicological method.

References

Troubleshooting & Optimization

Improving the dispersion stability of Disperse Red 11 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the dispersion stability of Disperse Red 11 in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why do I see visible particles, specks, or sediment in my this compound solution?

A1: This indicates severe aggregation or flocculation, where fine dye particles clump together to form larger masses that settle out of the solution.[1][2] This phenomenon can lead to inconsistent results, lower color yield, and spotting in applications.[2] The primary causes are typically related to improper formulation or environmental factors.

Troubleshooting Workflow for Visible Aggregation

Below is a logical workflow to diagnose and resolve issues of visible particle formation in your this compound dispersion.

G start Problem: Visible Particles or Sedimentation check_ph Is pH between 4.5 - 5.5? start->check_ph check_dispersant Is an appropriate dispersing agent present at optimal concentration? check_ph->check_dispersant Yes adjust_ph Action: Adjust pH to 4.5-5.5 using a buffer (e.g., acetic acid/acetate). check_ph->adjust_ph No check_temp Was the solution exposed to high temperatures (e.g., > 130°C)? check_dispersant->check_temp Yes add_dispersant Action: Add or optimize dispersing agent (e.g., lignosulfonates, FAPE). Re-disperse solution. check_dispersant->add_dispersant No check_size Is the initial particle size too large (>1 micron)? check_temp->check_size No control_temp Action: Maintain lower processing/storage temperatures. Use thermally stable dispersants. check_temp->control_temp Yes reduce_size Action: Use milling or sonication to reduce primary particle size. check_size->reduce_size Yes stable Dispersion should be stable. check_size->stable No adjust_ph->stable add_dispersant->stable control_temp->stable reduce_size->stable

Caption: Troubleshooting workflow for visible aggregation.

Q2: The color intensity (absorbance) of my dispersion is decreasing over time. What is happening?

A2: A decrease in absorbance over time suggests that dye particles are settling out of the solution, which is a sign of poor long-term stability. This is caused by insufficient electrostatic or steric repulsion between particles, allowing them to slowly aggregate and precipitate.[1] The key is to enhance the repulsive forces between particles.

  • Verify pH: Ensure the pH is stable and within the optimal 4.5-5.5 range.[1]

  • Measure Zeta Potential: A zeta potential value between -30 mV and +30 mV indicates low colloidal stability. Adjusting the formulation to increase the absolute zeta potential will improve stability.

  • Optimize Dispersant: The concentration of the dispersing agent may be too low. Perform a concentration titration to find the optimal level that provides the highest stability.

Q3: My dispersion is stable at room temperature but aggregates when heated. Why?

A3: High temperatures increase the kinetic energy of the dye particles, leading to more frequent and forceful collisions. This can overcome the repulsive energy barrier provided by the dispersing agent, causing irreversible aggregation.

  • Select a Thermally Stable Dispersant: Some dispersing agents lose their efficacy at elevated temperatures. Choose a dispersant known for its high-temperature stability.

  • Control Heating Rate: Avoid rapid temperature changes. A slower, more controlled heating process can sometimes prevent shock-induced aggregation.

  • Increase Dispersant Concentration: A higher concentration of a suitable dispersant may be needed to maintain stability at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (C.I. 62015) is a water-insoluble anthraquinone-based dye. Its chemical formula is C₁₅H₁₂N₂O₃ and it has a molecular weight of approximately 268.27 g/mol . It is primarily used to dye synthetic hydrophobic fibers such as polyester, polyamide, and acetate.

PropertyValue
C.I. Name This compound
CAS Number 2872-48-2
Molecular Structure Anthraquinone
Molecular Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
Appearance Black Powder
Solubility Water-insoluble; Soluble in ethanol and acetone

Q2: What are the critical factors influencing the dispersion stability of this compound?

A2: The stability of a this compound aqueous dispersion is a multifactorial issue. The most critical factors are particle size, the type and concentration of dispersing agents, pH, and temperature.

G center Dispersion Stability of this compound sub1 Particle Size (Target: 0.5-1 µm) center->sub1 sub2 Dispersing Agents (Anionic / Non-ionic) center->sub2 sub3 Aqueous Phase pH (Optimal: 4.5-5.5) center->sub3 sub4 Temperature (Avoid >130°C) center->sub4 sub5 Additives (Co-solvents, Stabilizers) center->sub5

Caption: Key factors influencing dispersion stability.

Q3: Which additives are recommended to stabilize this compound?

A3: A combination of additives is often necessary to achieve optimal stability. These additives work through different mechanisms to prevent particle aggregation and crystallization.

Additive TypeExample(s)FunctionRecommended Concentration
Dispersing Agent Lignosulfonates, Naphthalenesulfonic acid condensates, Fatty alcohol polyoxyethylene ether (FAPE)Adsorbs to particle surfaces, providing electrostatic or steric repulsion to prevent aggregation.Varies; requires optimization. FAPE: ≤0.2 wt%
Co-solvent Ethylene glycol, GlycerolPrevents dye crystallization and helps control viscosity.Ethylene glycol: 6–14 wt%
Stabilizer Polyvinylpyrrolidone-K30 (PVP)Inhibits particle aggregation through steric hindrance.≤0.7 wt%
pH Modifier Acetic Acid / Acetate Buffer, TriethanolamineMaintains the optimal weakly acidic pH range for maximum stability.Triethanolamine: <1 wt% (to achieve pH 8-9 in some ink systems)

Q4: What is the optimal pH for a this compound aqueous solution?

A4: Disperse dyes are most stable in a weakly acidic medium, typically in the pH range of 4.5 to 5.5. In dyeing applications, a pH of 4-7 is considered appropriate. Deviations, particularly towards alkaline conditions (pH > 7), can destabilize the dispersion and may cause hydrolysis of the dye molecules, leading to changes in color and reduced stability.

Experimental Protocols

Here are detailed methodologies for key experiments to prepare and evaluate the dispersion stability of this compound.

Workflow for Preparing and Evaluating a Stable Dispersion

G cluster_prep Preparation cluster_eval Evaluation cluster_result Result weigh 1. Weigh Dye & Additives premix 2. Premix with Aqueous Solution weigh->premix mill 3. Mechanical Dispersion (e.g., Ball Milling) premix->mill filter_test A. Filter Paper Test mill->filter_test Assess Stability dls B. Particle Size & Zeta Potential mill->dls centrifuge C. Centrifugal Stability Test mill->centrifuge stable Stable Dispersion filter_test->stable dls->stable centrifuge->stable

Caption: General workflow for dispersion preparation and evaluation.

Protocol: Filter Paper Test for Thermal Stability

Objective: To visually assess dye particle aggregation after subjecting the dispersion to high temperatures.

Materials:

  • This compound dispersion (e.g., 10 g/L)

  • Acetic acid or other appropriate buffer to adjust pH

  • High-temperature, high-pressure dyeing machine or sealed beaker

  • No. 2 filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Prepare 500 mL of the dye dispersion in deionized water containing the desired dispersing agents.

  • Adjust the pH to the target value (e.g., 5.0) with acetic acid.

  • Control Sample: Take a 100 mL aliquot of the dispersion at room temperature. Filter it through a pre-weighed No. 2 filter paper using a vacuum. Observe the filter paper for any dye spots or residue.

  • Test Sample: Place the remaining 400 mL of the dispersion into a high-temperature dyeing apparatus.

  • Seal the vessel and heat the dispersion to 130°C, holding for 60 minutes.

  • Cool the dispersion back to room temperature.

  • Filter the 400 mL of heat-treated dispersion through a new, pre-weighed No. 2 filter paper.

  • Analysis: Compare the filter paper from the test sample to the control. The absence of significant color spots or residue on the test filter paper indicates good thermal dispersion stability.

Protocol: Particle Size and Zeta Potential Analysis

Objective: To quantitatively measure the hydrodynamic diameter of the dye particles and their surface charge, which are direct indicators of dispersion stability.

Materials:

  • This compound dispersion

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

  • pH-adjusted deionized water for dilution

  • Cuvettes (disposable for sizing, specific folded capillary cell for zeta potential)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion with pH-adjusted deionized water. The dilution factor should be optimized for the instrument to achieve a stable signal and appropriate count rate.

  • Instrument Setup: Equilibrate the DLS instrument to a standard temperature (e.g., 25°C).

  • Particle Size Measurement:

    • Transfer the diluted sample to a sizing cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). An average size of 0.5-1 micron is often desirable for good stability.

  • Zeta Potential Measurement:

    • Inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply the electric field and perform the measurement. A value greater than |30 mV| generally indicates good electrostatic stability.

Protocol: Centrifugal Stability Test

Objective: To quantify the percentage of dye that remains stably dispersed after being subjected to centrifugal force.

Materials:

  • This compound dispersion

  • Benchtop centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Acetone or another suitable solvent to fully dissolve the dye

Procedure:

  • Place a known volume (e.g., 10 mL) of the dispersion into a centrifuge tube.

  • Control (Total Dye Concentration): Pipette a small, precise aliquot (e.g., 0.1 mL) of the original, uncentrifuged dispersion into a volumetric flask (e.g., 10 mL). Dilute to volume with acetone to completely dissolve all dye particles. This represents 100% of the dye.

  • Centrifugation: Centrifuge the 10 mL sample at a specified force and duration (e.g., 3,000 rpm for 30 minutes). This should be optimized to sediment the unstable fraction.

  • Supernatant Analysis: Carefully pipette a precise aliquot (e.g., 0.1 mL) from the top of the supernatant (the liquid portion) into a separate 10 mL volumetric flask. Dilute to volume with acetone.

  • Spectrophotometry:

    • Measure the absorbance of both the "Control" and "Supernatant" solutions at the dye's λmax (approx. 520 nm). Use acetone as the blank.

    • Calculation: Calculate the stability percentage as follows: Stability (%) = (Absorbance of Supernatant / Absorbance of Control) x 100

  • Analysis: A specific absorbance value ≥80% is often considered an indicator of good centrifugal stability.

References

Preventing aggregation of Disperse Red 11 in staining solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Disperse Red 11 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound, also known by its Colour Index name C.I. 62015, is an anthraquinone-based dye.[1] Chemically, it is 1,4-diamino-2-methoxyanthraquinone.[1] Due to its non-ionic nature and low water solubility, it is classified as a disperse dye.[1] In research, it is utilized for staining hydrophobic structures and has applications in biological staining to visualize specific cellular components.[1] Its primary industrial use is in dyeing synthetic fibers such as polyester, polyamide, and acetate, as well as in coloring plastics and cosmetics.[2]

Q2: What causes this compound to aggregate in staining solutions?

Aggregation of this compound in staining solutions is a common issue stemming from its low aqueous solubility. The primary factors that promote aggregation include:

  • High Dye Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will lead to the formation of dye aggregates.

  • Inappropriate Solvent System: Using a solvent in which this compound has poor solubility will encourage aggregation.

  • High Water Hardness: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the water used for preparing solutions can cause the dye to precipitate.

  • Incorrect pH: The stability of the dye dispersion is pH-dependent. An unsuitable pH can lead to aggregation.

  • Rapid Temperature Changes: A rapid increase in the temperature of the staining solution can decrease the stability of the dispersion.

  • Insufficient Dispersing Agent: Dispersing agents are crucial for stabilizing the dye particles. An inadequate concentration will result in aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

Signs of aggregation in your this compound staining solution include:

  • A cloudy or hazy appearance of the solution.

  • The presence of visible particles or precipitates.

  • Inconsistent or patchy staining results on your samples.

  • Clogging of filters or pipettes with dye particles.

Q4: What is the role of a dispersing agent in preventing aggregation?

Dispersing agents are surface-active molecules (surfactants) that adsorb onto the surface of the dye particles. They prevent aggregation by creating repulsive forces between the particles, either through electrostatic repulsion or steric hindrance. This keeps the dye particles finely and uniformly distributed in the solution. Common dispersing agents for disperse dyes include lignosulfonates and naphthalene sulfonic acid-formaldehyde condensates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Staining solution is cloudy or contains precipitates. Dye aggregation due to high concentration, improper solvent, incorrect pH, or high water hardness.1. Prepare a fresh, more dilute solution of this compound.2. Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use.3. Ensure the pH of the solution is within the optimal range (typically pH 4-7 for disperse dyes).4. Use deionized or distilled water to prepare all solutions.5. Consider adding a chelating agent (e.g., EDTA) if high water hardness is suspected.6. Incorporate an appropriate dispersing agent at an optimized concentration.
Inconsistent, patchy, or weak staining. Uneven dye penetration due to the presence of aggregates in the staining solution.1. Follow all the recommendations for preventing aggregation listed above.2. Ensure the staining solution is clear and well-dispersed before application.3. Increase the incubation time to allow for better penetration of the dye.4. Gentle agitation of the sample during the staining process may improve uniformity.
High background staining. Non-specific binding of dye aggregates to the sample.1. Reduce the concentration of the this compound in your staining solution.2. Decrease the staining incubation time.3. Incorporate additional washing steps with the appropriate solvent after the staining step to remove unbound dye.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent Solvent Type Expected Solubility Notes
WaterPolar ProticInsolubleThis compound is a hydrophobic molecule with very low water solubility.
EthanolPolar ProticSolubleOften used as a solvent for preparing stock solutions.
AcetonePolar AproticSolubleAnother common solvent for creating stock solutions of this compound.
Dimethylformamide (DMF)Polar AproticLikely SolublePolar aprotic solvents are generally effective for dissolving disperse dyes.
TolueneNon-polarSparingly SolubleThe non-polar nature of toluene may limit the solubility of the moderately polar this compound.
HexaneNon-polarInsolubleThe polarity of this compound is too high for significant solubility in non-polar aliphatic hydrocarbons.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Staining Solution

This protocol outlines the steps to prepare a stable stock solution and a working staining solution of this compound.

Materials:

  • This compound powder

  • Ethanol (or Acetone)

  • Deionized or distilled water

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure for Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound powder.

  • Transfer the powder to a 15 mL conical tube.

  • Add 10 mL of ethanol (or acetone) to the tube.

  • Vortex thoroughly until the dye is completely dissolved. This is your stock solution. Store in a tightly sealed container, protected from light.

Procedure for Working Staining Solution (e.g., 10 µg/mL):

  • Prepare the desired volume of aqueous buffer (e.g., 100 mL of phosphate-buffered saline, PBS, at the desired pH).

  • If using a dispersing agent, add it to the buffer at the optimized concentration (a starting point could be 0.05% w/v) and stir until dissolved.

  • While stirring the buffer, slowly add the required volume of the this compound stock solution (e.g., 1 mL of a 1 mg/mL stock solution to 99 mL of buffer for a final concentration of 10 µg/mL).

  • Continue to stir the solution for 15-20 minutes to ensure it is well-dispersed.

  • For critical applications, filter the working solution through a 0.22 µm syringe filter immediately before use to remove any micro-aggregates.

Protocol 2: Filter Paper Test for Dispersion Stability

This method provides a visual assessment of the stability of your this compound solution, particularly its stability at elevated temperatures if your protocol involves heating.

Materials:

  • This compound working solution

  • Whatman No. 1 filter paper (or equivalent)

  • Funnel

  • Beaker or flask

  • Heating apparatus (if testing for thermal stability)

Procedure:

  • Place a piece of filter paper in a funnel over a clean beaker.

  • Pour a known volume (e.g., 10 mL) of your freshly prepared this compound working solution through the filter paper.

  • Observe the filter paper. A stable dispersion should pass through the filter paper with minimal dye retention, leaving only a faint, uniform stain. The presence of distinct spots or a heavy, uneven coloration on the filter paper indicates the presence of dye aggregates.

  • For thermal stability testing: Heat a separate aliquot of your working solution to the maximum temperature used in your staining protocol and hold for a specific duration (e.g., 30 minutes). Allow the solution to cool to room temperature and then filter it as described above. Compare the filter paper from the heated solution to the one from the unheated solution. A significant increase in dye retention on the filter paper after heating indicates poor thermal stability of the dispersion.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_stain Staining Protocol cluster_troubleshoot Troubleshooting start Start: Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol, Acetone) start->dissolve stock Stock Solution dissolve->stock mix Slowly Add Stock to Buffer with Constant Stirring stock->mix disperse Prepare Aqueous Buffer + Dispersing Agent disperse->mix working Working Staining Solution mix->working filter_test Perform Filter Paper Test working->filter_test observe Observe for Aggregates filter_test->observe check_agg Aggregates Present? observe->check_agg apply Apply to Sample incubate Incubate apply->incubate wash Wash Sample incubate->wash visualize Visualize under Microscope wash->visualize end End: Analyze Results visualize->end check_agg->start Yes check_agg->apply No

Caption: Experimental workflow for preparing and using this compound staining solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Staining Solution is Cloudy or Precipitated cause1 High Dye Concentration start->cause1 cause2 Incorrect Solvent/pH start->cause2 cause3 High Water Hardness start->cause3 cause4 Insufficient Dispersing Agent start->cause4 sol1 Dilute Solution or Prepare Fresh cause1->sol1 sol2 Verify Solvent and Adjust pH (4-7) cause2->sol2 sol3 Use Deionized Water +/- Chelating Agent cause3->sol3 sol4 Add/Optimize Dispersing Agent cause4->sol4 end Result: Clear, Stable Staining Solution sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Overcoming Uneven Staining with Disperse Red 11 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with uneven staining using Disperse Red 11 in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

This compound is a lipophilic, anthraquinone-based dye.[1][2][3][4] Due to its hydrophobic nature, it readily partitions into lipid-rich structures, making it suitable for staining cell membranes and other cellular components with high lipid content.[1] Its fluorescence allows for the visualization of these structures under a microscope. While primarily used in the textile and plastics industries, its properties make it a potential tool for biological staining.

Q2: What are the main causes of uneven staining with this compound?

Uneven staining with lipophilic dyes like this compound is a common issue that can arise from several factors:

  • Dye Aggregation: this compound is poorly soluble in aqueous solutions and has a tendency to form aggregates or precipitates. These aggregates can lead to punctate, non-uniform staining.

  • Inadequate Dye Concentration: Using a dye concentration that is too high can lead to the formation of precipitates, while a concentration that is too low will result in a weak and patchy signal.

  • Improper Solvent/Buffer: The choice of solvent to dissolve and dilute the dye is critical. Using a buffer that does not maintain the dye in a soluble state can cause it to crash out of solution.

  • Cell Health and Density: Unhealthy or overly confluent cells may not stain evenly.

  • Fixation and Permeabilization: Certain fixation methods, particularly those using alcohols, can disrupt lipid membranes and lead to the redistribution or loss of lipophilic dyes. Similarly, detergents used for permeabilization can wash out the dye.

  • Insufficient Incubation Time: The dye may not have had enough time to fully intercalate into the cellular membranes, resulting in incomplete staining.

  • Inadequate Washing: Insufficient washing can leave behind unincorporated dye aggregates, contributing to high background and unevenness.

Q3: Can I use this compound for live-cell imaging?

Yes, as a lipophilic dye, this compound can be used for live-cell imaging to label cell membranes. However, it's important to determine the optimal, non-toxic concentration and incubation time for your specific cell type to ensure cell viability is not compromised.

Q4: Is there a specific signaling pathway that this compound interacts with?

This compound is a general membrane stain and does not target a specific protein or signaling pathway. Its interaction with cells is based on its partitioning into the lipid bilayer of membranes. Therefore, diagrams in this guide will focus on experimental workflows and troubleshooting logic rather than biological signaling pathways.

Troubleshooting Guides

Issue 1: Weak or No Staining Signal
Possible Cause Recommended Solution
Inadequate Dye Concentration Perform a titration to determine the optimal dye concentration. Start with a range of 1-10 µM and adjust as needed for your specific cell type and experimental conditions.
Insufficient Incubation Time Increase the incubation time to allow for adequate partitioning of the dye into the cell membranes. Test a time course (e.g., 15, 30, 60 minutes) to find the optimal duration.
Poor Dye Solubility Ensure the stock solution is properly dissolved in a suitable organic solvent like DMSO or ethanol. When preparing the working solution, dilute the stock in a serum-free medium or an appropriate buffer with vigorous mixing to prevent precipitation.
Photobleaching Minimize the exposure of the stained sample to the excitation light. Use an anti-fade mounting medium if imaging fixed cells.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Issue 2: Uneven or Patchy Staining
Possible Cause Recommended Solution
Dye Aggregation/Precipitation Prepare the staining solution immediately before use. Consider filtering the working solution through a 0.2 µm syringe filter to remove aggregates. Ensure rapid and thorough mixing when adding the dye to the cell suspension.
Inconsistent Cell Health or Density Use healthy, sub-confluent cell cultures for staining. Ensure even cell seeding for adherent cells.
Improper Fixation For fixed-cell staining, use a formaldehyde-based fixative (e.g., 4% paraformaldehyde). Avoid using methanol or acetone as fixatives as they can disrupt membranes and extract lipophilic dyes.
Detergent-based Permeabilization If intracellular staining with another marker is required, perform permeabilization before staining with this compound. Avoid using detergents in any steps after the lipophilic dye has been applied.
Inadequate Mixing during Staining Gently agitate the sample during incubation to ensure an even distribution of the dye.
Issue 3: High Background Fluorescence
Possible Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of this compound used for staining. A titration experiment is highly recommended.
Insufficient Washing Increase the number and duration of washing steps after staining to remove any unbound dye. Use a pre-warmed, serum-free medium or buffer for washing live cells.
Presence of Serum in Staining Buffer Lipoproteins in serum can bind to lipophilic dyes, leading to high background. Perform the staining in a serum-free medium.
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using spectral unmixing if your imaging system supports it.

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.

    • Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or an appropriate buffer (e.g., HBSS). It is crucial to add the stock solution to the buffer while vortexing to minimize precipitation.

  • Staining:

    • Wash the cells twice with pre-warmed serum-free medium or buffer.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed serum-free medium or buffer.

  • Imaging: Image the cells immediately in a suitable buffer.

Protocol 2: Staining of Fixed Cells (Post-Fixation)
  • Cell Preparation and Fixation:

    • Grow cells on coverslips.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization: If co-staining with an intracellular antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining:

    • Prepare the this compound staining solution as described in Protocol 1, using PBS as the diluent.

    • Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS. Important: If cells were permeabilized, do not include any detergent in the subsequent washing or antibody incubation steps.

  • Mounting and Imaging: Mount the coverslips using an appropriate mounting medium (glycerol-based mounting media are not recommended for some lipophilic dyes) and seal. Image the slides.

Quantitative Data Summary

Parameter Recommended Range/Value Notes References
Stock Solution Concentration 1-5 mM in DMSO or EthanolPrepare fresh and store desiccated at -20°C.
Working Concentration 1-10 µMOptimal concentration is cell-type dependent and requires titration.
Incubation Time (Live Cells) 15-45 minutes at 37°CLonger times may be needed for some cell types.
Incubation Time (Fixed Cells) 10-20 minutes at Room Temperature
Fixative 4% ParaformaldehydeAlcohol-based fixatives are not recommended.
Permeabilization Agent 0.1% Triton X-100 (if necessary)Use before staining with this compound.

Visualizations

Troubleshooting_Uneven_Staining start Start: Uneven Staining Observed check_solution Check Staining Solution Preparation start->check_solution solution_ok Solution Clear? check_solution->solution_ok filter_solution Action: Filter solution (0.2 µm) Prepare fresh solution solution_ok->filter_solution No (Cloudy/Precipitate) check_concentration Check Dye Concentration solution_ok->check_concentration Yes filter_solution->check_solution concentration_ok Concentration Optimized? check_concentration->concentration_ok titrate_dye Action: Perform concentration titration (e.g., 1-10 µM) concentration_ok->titrate_dye No check_protocol Review Staining Protocol concentration_ok->check_protocol Yes titrate_dye->check_concentration fixation_ok Fixation Method Correct? check_protocol->fixation_ok correct_fixation Action: Use 4% PFA Avoid alcohol-based fixatives fixation_ok->correct_fixation No permeabilization_ok Permeabilization Step Correct? fixation_ok->permeabilization_ok Yes correct_fixation->check_protocol correct_permeabilization Action: Permeabilize BEFORE staining No detergent after staining permeabilization_ok->correct_permeabilization No check_washing Review Washing Steps permeabilization_ok->check_washing Yes correct_permeabilization->check_protocol washing_ok Washing Sufficient? check_washing->washing_ok increase_washing Action: Increase number and duration of washes washing_ok->increase_washing No staining_improved Staining Uniform washing_ok->staining_improved Yes increase_washing->check_washing

Caption: Troubleshooting workflow for uneven staining.

Staining_Workflow start Start: Cell Sample live_or_fixed Live or Fixed Cells? start->live_or_fixed live_staining Live Cell Staining live_or_fixed->live_staining Live fixed_staining Fixed Cell Staining live_or_fixed->fixed_staining Fixed prepare_solution Prepare Staining Solution (1-10 µM in serum-free buffer) live_staining->prepare_solution incubate_live Incubate 15-30 min at 37°C live_staining->incubate_live fix_cells Fix with 4% PFA fixed_staining->fix_cells wash_live Wash 2-3x with warm buffer incubate_live->wash_live image_live Image Immediately wash_live->image_live wash_fixed1 Wash 3x with PBS fix_cells->wash_fixed1 permeabilize Optional: Permeabilize (e.g., 0.1% Triton X-100) wash_fixed1->permeabilize wash_after_perm Wash 3x with PBS permeabilize->wash_after_perm Yes stain_fixed Stain with this compound permeabilize->stain_fixed No wash_after_perm->stain_fixed wash_fixed2 Wash 3x with PBS (NO detergent) stain_fixed->wash_fixed2 mount_image Mount and Image wash_fixed2->mount_image

Caption: Recommended experimental workflow for staining.

References

Reducing background noise with Disperse Red 11 fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Disperse Red 11 fluorescent probe. The following information is designed to help you reduce background noise and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as 1,4-diamino-2-methoxy-9,10-anthraquinone) is a red, water-insoluble dye derived from anthraquinone.[1][2][3] Its chemical formula is C₁₅H₁₂N₂O₃ and it has a molecular weight of approximately 268.27 g/mol .[4][5] While traditionally used in the textile and plastics industries, its fluorescent properties are utilized in various research applications.

Q2: What are the primary causes of high background noise in fluorescence microscopy?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorophores within cells or tissues can emit light, especially at shorter wavelengths (blue and green regions).

  • Non-specific Binding: The fluorescent probe may bind to unintended targets or cellular components. This is often exacerbated by using too high a probe concentration.

  • Probe Aggregation: As a "disperse" dye, this compound is water-insoluble and can form aggregates if not properly dispersed. These aggregates can bind non-specifically to surfaces and cause bright, punctate background signals.

  • Insufficient Washing: Inadequate washing steps can leave unbound probe molecules in the sample, contributing to a diffuse background signal.

  • Contaminated Reagents or Consumables: Dust, residue from previous experiments on glassware, or impurities in buffers can be fluorescent.

Q3: How does probe aggregation contribute to background noise?

A3: Disperse dyes are prone to aggregation, especially in aqueous solutions or under suboptimal conditions like high water hardness or rapid temperature changes. When this compound aggregates, the particles can become large enough to be physically trapped in or on cells and surfaces. This results in intensely fluorescent spots that are not related to the specific target, significantly lowering the signal-to-noise ratio.

Q4: Can the imaging system itself be a source of noise?

A4: Yes, improper instrument settings can increase background. Using an excessively high gain or photomultiplier tube (PMT) voltage will amplify both the specific signal and the background noise. It is also crucial to use the correct excitation and emission filters for this compound to minimize bleed-through from other fluorophores and to reduce the detection of autofluorescence.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when using the this compound probe.

Issue 1: High, Diffuse Background Fluorescence

If you observe a high, uniform background that obscures your target signal, follow these steps.

  • Logical Troubleshooting Flow for High Background

    A High Diffuse Background Observed B Run Controls: 1. Unstained Sample 2. No Primary Probe Control A->B C High background in unstained control? B->C D YES: Autofluorescence Issue C->D Yes E NO: Probe-related Issue C->E No K Consider Red-Shifted Probes or Autofluorescence Quenching D->K F Optimize Staining Protocol E->F G Reduce Probe Concentration (Perform Titration) F->G H Increase Wash Steps (Longer duration / More cycles) G->H I Optimize Blocking Step (Test different agents/times) H->I J Problem Resolved? I->J J->A No, Re-evaluate

    Troubleshooting workflow for high background fluorescence.
  • Recommended Actions:

    • Reduce Probe Concentration: This is the most common cause of high background. Create a dilution series of the this compound probe to find the optimal concentration that provides the best signal-to-noise ratio.

    • Optimize Washing Steps: Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound molecules. Using a mild detergent like Tween 20 (0.05% - 0.2%) in the wash buffer can also help.

    • Check for Autofluorescence: Always include an unstained control sample that has undergone all the same processing steps. If this sample shows high fluorescence, the issue is cellular or tissue autofluorescence. Consider using spectral unmixing if your microscope supports it or use an autofluorescence quenching kit.

    • Improve Blocking: If you are using this compound in an application analogous to immunofluorescence, a blocking step is critical to prevent non-specific binding. Test different blocking agents (e.g., Bovine Serum Albumin, normal serum) and optimize the incubation time.

Issue 2: Speckled or Punctate Background Signal

This pattern often indicates probe aggregation.

  • Logical Flow for Diagnosing Aggregation

    A Speckled / Punctate Background B Visual Inspection of Staining Solution (Hold against light) A->B C Visible Precipitate or Cloudiness? B->C D YES: Gross Aggregation C->D Yes E NO: Suspect Micro-aggregates C->E No F Filter Staining Solution (Use 0.22 µm syringe filter) D->F G Improve Probe Dispersion E->G F->G H Use Deionized/Softened Water (Avoid high Ca²⁺/Mg²⁺) G->H I Add Dispersing Agent (e.g., Naphthalene Sulfonate) H->I J Prepare Fresh Dilutions (Avoid freeze-thaw cycles) I->J K Problem Resolved? J->K K->A No, Re-evaluate

    Troubleshooting workflow for probe aggregation.
  • Recommended Actions:

    • Filter the Probe Solution: Before use, centrifuge the diluted probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet aggregates, or pass it through a 0.22 µm syringe filter.

    • Improve Dispersion: Since this compound is water-insoluble, ensure it is properly dissolved in an appropriate organic solvent (like DMSO or ethanol) before preparing the final aqueous working solution. When diluting into aqueous buffer, vortex or mix thoroughly.

    • Control Water Quality: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in hard water can promote dye precipitation. Always use deionized or softened water to prepare buffers and probe dilutions.

    • Consider Dispersing Agents: For some applications, adding a small amount of a dispersing agent (e.g., a naphthalene sulfonic acid-formaldehyde condensate) can help keep the probe in suspension.

Quantitative Data for Optimization

The optimal parameters for your experiment will depend on the specific cell type, tissue, and application. Use the following tables as a starting point for optimization.

Table 1: Recommended Starting Concentrations for Staining

Parameter Typical Range Recommendation Rationale
This compound Concentration 100 nM - 10 µM Start with a 3-point titration (e.g., 500 nM, 1 µM, 5 µM) High concentrations are a primary cause of non-specific background.
Blocking Agent (e.g., BSA) 1% - 5% (w/v) Use 3% BSA for 1 hour at room temperature Prevents non-specific binding of the probe to cellular surfaces.

| Wash Buffer Detergent (Tween 20) | 0.05% - 0.2% (v/v) | Use 0.1% Tween 20 in your wash buffer | Helps to remove unbound probe more effectively without damaging cells. |

Table 2: Troubleshooting Parameters

Issue Parameter to Adjust Recommended Change Expected Outcome
High Background Probe Incubation Time Decrease time (e.g., from 2h to 1h) Reduces opportunity for non-specific binding.
High Background Number of Washes Increase from 3 to 5 washes More complete removal of unbound probe.
Probe Aggregation Buffer pH Maintain pH between 4-7 This compound is most stable in this pH range for dyeing applications.

| Low Signal | Instrument Gain/PMT | Increase gain setting cautiously | Amplifies signal, but will also amplify background if it is high. |

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Cells

This protocol provides a basic workflow for staining adherent cells with this compound.

  • Experimental Workflow for Staining

    cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging A 1. Seed & Culture Cells on Coverslips B 2. Fix Cells (e.g., 4% PFA, 15 min) A->B C 3. Permeabilize (Optional) (e.g., 0.1% Triton X-100, 10 min) B->C D 4. Wash 3x with PBS C->D E 5. Block (e.g., 3% BSA, 1 hr) D->E F 6. Incubate with This compound Solution E->F G 7. Wash 3-5x with PBS-T F->G H 8. Mount Coverslip with Antifade Medium G->H I 9. Image with Appropriate Excitation/Emission Filters H->I

    A general experimental workflow for cell staining.

  • Cell Preparation:

    • Culture adherent cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency.

    • Wash the cells gently with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • If targeting an intracellular structure, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Prepare the this compound working solution in blocking buffer. Crucially, ensure the probe is well-dispersed and consider filtering the solution (see Issue 2 above).

    • Remove the blocking buffer and incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

    • Remove the staining solution and wash the cells three to five times with wash buffer (PBS + 0.1% Tween 20) for 5 minutes each.

  • Mounting and Imaging:

    • Perform a final wash with PBS to remove residual detergent.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the sample using a fluorescence microscope with appropriate filters for a red fluorescent dye.

Protocol 2: Optimizing Probe Concentration via Titration

This protocol is essential for minimizing background and maximizing the signal-to-noise ratio.

  • Prepare a Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, create a serial dilution in your blocking buffer to achieve a range of final concentrations (e.g., 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 100 nM).

  • Set Up Experiment: Prepare multiple coverslips with your cells, all processed identically up to the blocking step as described in Protocol 1.

  • Incubate: Stain each coverslip with a different concentration from your dilution series. Include a "no probe" control that is incubated with blocking buffer only.

  • Wash and Mount: Wash and mount all coverslips identically.

  • Image and Analyze:

    • Image all coverslips using the exact same microscope settings (laser power, gain, exposure time).

    • Quantitatively measure the mean fluorescence intensity of your target structure (signal) and a background region in each image.

    • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

    • Plot the signal-to-noise ratio against the probe concentration. The optimal concentration is the one that gives the highest ratio before the background begins to increase substantially.

References

Addressing batch-to-batch variability of commercial Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the batch-to-batch variability of commercial Disperse Red 11. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 1,4-diamino-2-methoxyanthraquinone, is a red disperse dye.[1][2] It is derived from anthraquinone and is insoluble in water.[1] Its chemical formula is C15H12N2O3.[3] this compound is used in the plastics and textiles industries for dyeing materials such as polyester, polyamide, and polyurethane.[1] It also finds applications in cosmetics and colored smoke formulations.

Q2: What causes batch-to-batch variability in commercial dyes like this compound?

Batch-to-batch variability in dyes can arise from several factors during the manufacturing process. The synthesis of dyes involves multiple stages, and achieving consistent reaction yields at every step can be challenging. Key factors influencing the final product's consistency include:

  • Manufacturing Process: Variations in heat levels, water purity, dye formulation, and the duration of the dyeing process can lead to differences between batches.

  • Raw Materials: The quality and consistency of the initial chemical intermediates are crucial.

  • Physical Form: Ensuring a consistent physical form (e.g., powder, granules) is important for handling and usage.

Q3: How can batch-to-batch variability of this compound impact my research?

Inconsistent dye quality can significantly affect experimental reproducibility. For instance, in biological studies, variations in dye purity or the presence of contaminants could lead to unexpected and misleading results. Studies have shown that the mutagenicity of this compound can be dependent on the dye lot, suggesting that contaminants may be responsible for observed biological effects.

Troubleshooting Guide

Q1: I'm observing inconsistent staining or coloring in my experiments when using a new batch of this compound. How can I troubleshoot this?

Inconsistent staining is a common issue arising from batch-to-batch variability. Here's a systematic approach to troubleshoot this problem:

Step 1: Characterize the New Batch Before using a new batch extensively, it is crucial to perform some basic quality control checks to compare it with a previous, well-performing batch.

Step 2: Spectrophotometric Analysis Perform a UV-Visible spectrophotometric analysis to compare the absorbance spectra of the old and new batches. A significant shift in the maximum absorbance wavelength (λmax) or a difference in the absorbance intensity at the same concentration can indicate a difference in dye concentration or the presence of impurities.

Step 3: Chromatographic Comparison Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the purity of the two batches. The presence of additional spots in TLC or extra peaks in HPLC in the new batch suggests the presence of impurities.

Step 4: Adjust Dye Concentration If spectrophotometric analysis indicates a difference in dye strength, you may need to adjust the concentration of the new batch to achieve the same effective concentration as the old batch.

Troubleshooting Workflow

G A Inconsistent Staining Observed B Characterize New Batch vs. Old Batch A->B C UV-Visible Spectrophotometry B->C E Thin Layer Chromatography (TLC) B->E G High-Performance Liquid Chromatography (HPLC) B->G D Compare λmax and Absorbance C->D I Adjust Dye Concentration D->I F Compare Rf values and spot purity E->F K Contact Supplier for Certificate of Analysis F->K If impurities detected H Compare retention times and peak purity G->H H->K If impurities detected J Re-run Experiment I->J

Caption: Troubleshooting workflow for inconsistent staining.

Q2: My experimental results show unexpected toxicity or biological effects after switching to a new lot of this compound. What could be the cause?

Unexpected biological effects are often linked to impurities in the dye. Research has indicated that the mutagenic properties of this compound can vary between lots, potentially due to contaminants.

Logical Relationship of the Problem

G A New Batch of this compound B Potential for Different Impurity Profile A->B C Unexpected Biological Effects (e.g., toxicity, mutagenicity) B->C D Variability in Manufacturing Process D->B E Inconsistent Raw Materials E->B

Caption: Cause of unexpected biological effects.

To address this, it is highly recommended to:

  • Request the Certificate of Analysis (CoA) from the supplier for both the old and new batches. Compare the purity and impurity profiles if provided.

  • Perform Chromatographic Analysis: HPLC or Gas Chromatography (GC) can help identify and quantify impurities. Mass spectrometry (MS) coupled with chromatography can provide structural information about the contaminants.

  • Conduct a Dose-Response Curve: If you suspect a higher toxicity with the new batch, performing a dose-response experiment can help quantify this difference.

Quantitative Data Summary

The following tables provide a hypothetical comparison of key quality control parameters between two different batches of this compound to illustrate potential variability.

Table 1: Spectrophotometric and Chromatographic Analysis

ParameterBatch A (Standard)Batch B (New)
λmax (nm) in Ethanol 530532
Absorbance at λmax (at 10 µg/mL) 0.850.78
HPLC Purity (%) 98.596.2
Number of Impurities (HPLC) 24
TLC Rf Value (Toluene:Ethyl Acetate 8:2) 0.650.65, 0.58 (minor)

Table 2: Physical and Chemical Properties

ParameterBatch A (Standard)Batch B (New)
Moisture Content (%) < 0.51.2
Solubility in Ethanol (mg/mL) 1.51.3

Experimental Protocols

1. UV-Visible Spectrophotometric Analysis

  • Objective: To determine the maximum absorbance wavelength (λmax) and compare the absorbance intensity of different batches.

  • Materials:

    • This compound (Batch A and Batch B)

    • Ethanol (Spectroscopic grade)

    • UV-Visible Spectrophotometer

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of 100 µg/mL of each this compound batch in ethanol.

    • From the stock solution, prepare a working solution of 10 µg/mL for each batch in ethanol.

    • Using ethanol as a blank, scan the absorbance of each working solution from 400 nm to 700 nm.

    • Record the λmax for each batch.

    • Measure and record the absorbance at the identified λmax.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To assess the purity of this compound batches and identify the presence of impurities.

  • Materials:

    • This compound (Batch A and Batch B)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Sample Preparation: Prepare a 100 µg/mL solution of each dye batch in acetonitrile.

    • Injection: Inject 10 µL of each sample into the HPLC system.

    • Detection: Monitor the eluent at 530 nm.

    • Analysis: Compare the chromatograms of the two batches. Calculate the purity of the main peak and identify any additional peaks corresponding to impurities.

Experimental Workflow for Quality Control

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Weigh this compound from each batch B Dissolve in appropriate solvent (e.g., Ethanol, Acetonitrile) A->B C Prepare stock and working solutions B->C D UV-Visible Spectrophotometry C->D E HPLC Analysis C->E F TLC Analysis C->F G Compare λmax and Absorbance D->G H Compare Purity and Impurity Profiles E->H I Compare Rf Values F->I J Decision: Batch Acceptable? G->J H->J I->J

Caption: Quality control workflow for new batches.

References

Technical Support Center: Minimizing Dye Leaching from Disperse Red 11 Dyed Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Red 11 dyed polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize dye leaching in your experiments, ensuring the stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to dye polymers?

This compound (C.I. 62015) is an anthraquinone-based dye known for its vibrant red color and its ability to effectively dye hydrophobic polymers.[1] Its water-insoluble nature allows it to penetrate and bind within the polymer matrix of materials like polyester, polyamide, polyurethane, and polyvinylchloride (PVC) through intermolecular forces such as van der Waals forces and hydrogen bonds.[2] This makes it a common choice for coloring plastics and synthetic fibers in various research and industrial applications.[1]

Q2: What causes this compound to leach from a polymer?

Dye leaching, or migration, occurs when dye molecules move from the polymer matrix to the surface and then into a surrounding medium. This process is primarily driven by:

  • Solvent Interaction: Exposure to solvents that can swell the polymer or in which the dye has some solubility.

  • Temperature: Elevated temperatures can increase polymer chain mobility and the kinetic energy of the dye molecules, facilitating their diffusion out of the polymer.

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of plasticizers can all influence the dye's mobility. For instance, highly plasticized PVC may exhibit more leaching.

  • Dye Concentration: Higher concentrations of dye within the polymer can lead to a greater driving force for migration.

  • Surface Chemistry: The chemical nature of the polymer surface can affect the retention of dye molecules.

Q3: How can I visually assess if dye leaching is occurring?

A simple method is to immerse the dyed polymer in a solvent (e.g., ethanol or isopropanol) and observe if the solvent becomes colored over time. For a more sensitive assessment, you can place the dyed polymer on a white absorbent surface, add a few drops of a relevant solvent, and check for any color transfer to the surface.

Q4: Which analytical techniques are suitable for quantifying the amount of leached this compound?

The most common methods for quantifying leached this compound are:

  • UV-Visible (UV-Vis) Spectrophotometry: A straightforward and accessible method for measuring the concentration of the dye in a solvent by analyzing its absorbance at a specific wavelength.

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for separating the dye from other potential leachables and accurately quantifying it, often coupled with a UV-Vis or mass spectrometry (MS) detector.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant color bleeding into aqueous solutions. Incomplete removal of surface dye after the dyeing process.Implement a post-dyeing "reduction clearing" wash. This process uses a reducing agent to chemically alter and remove unfixed dye from the polymer surface.
The polymer may have a higher affinity for water than anticipated, allowing water molecules to penetrate and facilitate dye migration.Consider a surface modification technique, such as applying a thin, hydrophobic coating, to reduce water interaction with the polymer surface.
Dye leaches into organic solvents (e.g., ethanol, isopropanol). The solvent is swelling the polymer matrix, allowing dye molecules to escape.Select a polymer with higher resistance to the specific solvent. Alternatively, investigate surface cross-linking treatments (e.g., UV irradiation) to create a denser surface layer that can act as a barrier to dye migration.
The dye has a notable solubility in the organic solvent.If the experimental conditions allow, switch to a solvent in which this compound is less soluble.
Inconsistent leaching results between batches. Variations in the dyeing process (temperature, time, dye concentration).Standardize the dyeing protocol to ensure consistent dye uptake and fixation.
Inconsistent polymer composition or surface properties.Ensure the polymer source and any pre-treatment steps are consistent for all samples.
Leaching increases over time or with repeated exposure to a solvent. The polymer is degrading, creating pathways for dye to escape.Assess the stability of the polymer under your experimental conditions. Consider using a more robust polymer or adding stabilizers.
The dye is slowly migrating to the surface and being removed with each exposure.For applications requiring long-term stability, consider covalently bonding a dye to the polymer backbone instead of using a disperse dye.

Quantitative Data on Dye Leaching

The following table provides illustrative data on the potential leaching of this compound from various polymers into different solvents. These values are intended as a general guide; actual leaching will depend on the specific experimental conditions. It is highly recommended to perform your own quantitative analysis using the protocols provided below.

Polymer Solvent Temperature (°C) Time (hours) Illustrative Leached Dye Concentration (mg/L)
Polyester (PET)50% Ethanol/Water40240.1 - 0.5
Polyamide (PA)50% Ethanol/Water40240.2 - 0.8
Polyurethane (PU)Isopropanol25240.5 - 2.0
Polyvinylchloride (PVC) - PlasticizedIsopropanol25241.0 - 5.0

Experimental Protocols

Protocol 1: Quantification of this compound Leaching using UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound that has leached from a polymer sample into a solvent.

Materials:

  • This compound dyed polymer sample of known surface area or weight.

  • Leaching solvent (e.g., ethanol, isopropanol, or an aqueous solution).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • This compound standard.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 mg/L.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.5 mg/L to 10 mg/L.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Plot a calibration curve of absorbance versus concentration.

  • Leaching Experiment:

    • Place the dyed polymer sample in a known volume of the leaching solvent.

    • Incubate the sample at the desired temperature for a specified period (e.g., 24 hours).

    • After incubation, carefully remove the polymer sample.

  • Sample Analysis:

    • Measure the absorbance of the leaching solvent at the λmax.

    • Using the calibration curve, determine the concentration of this compound in the solvent.

Protocol 2: Solvent Extraction for HPLC Analysis

Objective: To extract this compound from a polymer for quantification by HPLC.

Materials:

  • This compound dyed polymer sample.

  • Methanol (HPLC grade).

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small piece of the dyed polymer.

    • Place the sample in a glass vial.

  • Extraction:

    • Add a known volume of methanol to the vial.

    • Place the vial in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).

  • Sample Clarification:

    • Centrifuge the vial to pellet any polymer debris.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the extract using a validated HPLC method for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_leaching Leaching Test cluster_analysis Analysis start Start dye_polymer Dye Polymer with This compound start->dye_polymer post_treat Post-Dyeing Treatment (e.g., Reduction Clearing) dye_polymer->post_treat immerse Immerse in Solvent post_treat->immerse incubate Incubate (Controlled T, Time) immerse->incubate collect_leachate Collect Leachate incubate->collect_leachate quantify Quantify Dye (UV-Vis or HPLC) collect_leachate->quantify end End quantify->end

Caption: Workflow for assessing this compound leaching from polymers.

troubleshooting_logic start Leaching Observed? aqueous Aqueous Solvent? start->aqueous Yes no_leach No Leaching start->no_leach No organic Organic Solvent? aqueous->organic No sol1 Implement Reduction Clearing aqueous->sol1 Yes sol3 Use Solvent-Resistant Polymer organic->sol3 Yes sol4 Surface Cross-linking (UV) organic->sol4 sol1->organic sol2 Apply Hydrophobic Coating

Caption: Decision tree for troubleshooting dye leaching issues.

References

Technical Support Center: Enhancing the Lightfastness of Disperse Red 11 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of C.I. Disperse Red 11 on synthetic fibers such as polyester.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue 1: Poor or inconsistent lightfastness results after dyeing.

  • Question: My polyester fabric dyed with this compound shows poor lightfastness (fading) after exposure to light. What are the potential causes and how can I improve it?

  • Answer: Poor lightfastness of this compound on polyester can stem from several factors. Deeper shades generally exhibit better resistance to fading due to a higher concentration of dye.[1] Uneven dye dispersion can lead to poor penetration and result in patchy fading.[1] Additionally, the presence of unfixed dye on the fiber surface can significantly lower the lightfastness rating.

    Solutions:

    • Optimize Dyeing Process: Ensure proper control over dyeing temperature, pH (typically 4.5-5.5 for disperse dyes), and time to maximize dye uptake and fixation.[2]

    • Improve Dispersion: Utilize a high-quality dispersing agent to ensure the dye is finely and uniformly distributed in the dyebath.[1]

    • Reduction Clearing: Implement a thorough after-clearing process (reduction clearing) to remove any unfixed dye from the fiber surface. This is a critical step for achieving good fastness properties.[2]

Issue 2: Limited improvement in lightfastness after using a UV absorber.

  • Question: I've applied a UV absorber to my dyed polyester fabric, but the improvement in lightfastness is minimal. What could be the reason?

  • Answer: While UV absorbers are effective in improving lightfastness, their performance can be influenced by the application method, concentration, and compatibility with the dye and fiber. Benzotriazole-type UV absorbers are commonly used for this purpose.

    Solutions:

    • Concentration: Ensure the UV absorber is used at the recommended concentration, typically 2-4% on the weight of the fabric (o.w.f.).

    • Application Method: The exhaust method during dyeing or a post-dyeing treatment are common application techniques. Ensure the application parameters (temperature and time) are suitable for the specific UV absorber and fiber.

    • Even Application: Use a non-ionic wetting agent to ensure even distribution of the UV absorber on the fabric.

Issue 3: Change in shade after after-treatment.

  • Question: After applying an after-treatment to improve lightfastness, the shade of my this compound dyeing has changed. How can I avoid this?

  • Answer: Certain after-treatments, especially some cationic fixing agents or softeners, can interact with the dye molecules and cause a change in shade. While these treatments can sometimes improve wash fastness, they may negatively impact lightfastness and color.

    Solutions:

    • Select Compatible Auxiliaries: Choose finishing agents that are specifically designed to be non-yellowing and have minimal impact on the shade and lightfastness of disperse dyes.

    • Preliminary Testing: Always conduct preliminary tests on a small sample of the dyed fabric before treating the entire batch with a new after-treatment agent.

    • Consult Technical Data Sheets: Refer to the technical data sheets of the dyes and auxiliaries for compatibility information.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound on polyester?

A1: The lightfastness of this compound on polyester can vary depending on the depth of shade and the dyeing process. Generally, for a medium shade, a rating of 4-5 on the blue wool scale (ISO 105-B02) can be expected. However, this can be improved with the use of UV absorbers and optimized dyeing conditions.

Q2: How do UV absorbers work to improve lightfastness?

A2: UV absorbers are organic compounds that function by absorbing harmful ultraviolet (UV) radiation before it can reach the dye molecules. They then dissipate this absorbed energy as less harmful thermal energy, thereby protecting the dye from photodegradation.

Q3: Can the choice of synthetic fiber affect the lightfastness of this compound?

A3: Yes, the type of synthetic fiber can influence lightfastness. While this compound is primarily used for polyester, its fastness properties can differ on other fibers like nylon or acetate. The morphology and chemical structure of the fiber play a role in how the dye is held and its susceptibility to fading.

Q4: What is the mechanism of photodegradation for anthraquinone-based disperse dyes like this compound?

A4: The photodegradation of anthraquinone dyes like Disperse Orange 11 (structurally similar to this compound) can involve the formation of dimers or other aggregates, especially at higher concentrations. Upon exposure to light, the dye molecule gets excited, which can lead to chemical reactions that alter its structure and result in a loss of color. The presence of a polymer matrix, like in a dyed fiber, can play a role in these degradation pathways.

Q5: Are there specific types of UV absorbers recommended for this compound?

A5: Benzotriazole-based UV absorbers are widely used and have shown effectiveness in improving the lightfastness of disperse dyes on polyester. It is always recommended to consult the supplier's recommendations for the best compatibility with your specific dye and fiber.

Data Presentation

Table 1: Illustrative Lightfastness Ratings of this compound on Polyester with and without UV Absorber

TreatmentLightfastness Rating (ISO 105-B02 Blue Wool Scale)
Standard Dyeing (No UV Absorber)4-5
Dyeing with 2% o.w.f. UV Absorber5-6
Dyeing with 4% o.w.f. UV Absorber6

Note: These are representative values. Actual results may vary based on experimental conditions, shade depth, and the specific UV absorber used.

Table 2: Comparison of After-Treatment Methods for Lightfastness Enhancement

After-Treatment MethodPrinciple of ActionAdvantagesPotential Disadvantages
UV Absorber Application Preferentially absorbs UV radiation, protecting the dye.Significant improvement in lightfastness.May slightly alter the feel of the fabric; requires additional processing step.
Reduction Clearing Removes unfixed surface dye.Improves both wash and lightfastness by removing easily faded surface dye.Does not protect the fixed dye from photodegradation.
Specialized Finishing Agents Can form a protective film or quench photo-oxidative reactions.May offer multifunctional benefits (e.g., softening).Risk of shade change; potential for negative impact on lightfastness if not chosen carefully.

Experimental Protocols

Protocol 1: Application of a UV Absorber by the Exhaust Method

Objective: To improve the lightfastness of polyester fabric dyed with this compound using a benzotriazole-based UV absorber.

Materials:

  • Polyester fabric dyed with this compound

  • Benzotriazole-based UV absorber

  • Non-ionic wetting agent

  • Acetic acid

  • Laboratory-scale dyeing machine

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

  • Add 1.0 g/L of a non-ionic wetting agent to the water.

  • Disperse the required amount of UV absorber (e.g., 2-4% on the weight of fabric, o.w.f.) in a small amount of warm water and add it to the bath.

  • Adjust the pH of the bath to 4.5-5.0 with acetic acid.

  • Introduce the dyed polyester fabric into the bath.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 30-45 minutes.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric at a moderate temperature.

Protocol 2: Standard Lightfastness Testing (Adapted from ISO 105-B02)

Objective: To evaluate the lightfastness of polyester fabric dyed with this compound.

Materials:

  • Dyed polyester fabric samples (treated and untreated)

  • Blue Wool Standards (ISO 105-B02)

  • Opaque card or masks

  • Xenon arc lamp lightfastness tester

Procedure:

  • Cut specimens of the dyed fabric to the required size for the specimen holders of the lightfastness tester.

  • Mount the specimens in the holders, covering a portion of each specimen with an opaque mask to serve as an unexposed reference.

  • Mount the Blue Wool Standards (typically a range, e.g., 3 to 7) in the same manner.

  • Place the mounted specimens and standards in the xenon arc lamp apparatus.

  • Expose the specimens and standards to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.

  • Periodically inspect the fading of the specimens against the fading of the Blue Wool Standards.

  • The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the tested specimen.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing & Evaluation cluster_output Output start Start dyeing Dyeing with This compound start->dyeing after_treatment After-treatment (e.g., UV Absorber) dyeing->after_treatment light_exposure Light Exposure (Xenon Arc) after_treatment->light_exposure assessment Visual Assessment vs. Blue Wool Standards light_exposure->assessment rating Lightfastness Rating assessment->rating end End rating->end

Caption: Experimental workflow for enhancing and evaluating the lightfastness of this compound.

photodegradation_pathway cluster_dye Dye Molecule cluster_protection Protection Mechanism cluster_degradation Degradation Pathway Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Excitation Degradation Photodegradation (Color Loss) ExcitedDye->Degradation Chemical Reaction UV_Absorber UV Absorber Heat Harmless Heat UV_Absorber->Heat Energy Dissipation UV_Light UV Light UV_Light->Dye Absorption UV_Light->UV_Absorber Preferential Absorption

Caption: Simplified signaling pathway of photodegradation and UV protection for this compound.

References

Troubleshooting Disperse Red 11 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 11. Our aim is to help you resolve common issues, such as precipitation in stock solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an anthraquinone-based dye.[1] It is commonly used in the plastics and textile industries and for various research applications.[1][2] Key properties are summarized in the table below.

PropertyValue
Chemical Name 1,4-diamino-2-methoxy-9,10-anthraquinone[1]
Molecular Formula C₁₅H₁₂N₂O₃[1]
Molecular Weight 268.27 g/mol
Appearance Black powder
Melting Point Approximately 242 °C
Maximum Absorption (λmax) Approximately 520 nm

Q2: In which solvents is this compound soluble?

This compound is insoluble in water. It is known to be soluble in organic solvents such as ethanol and acetone. For optimal stock solution preparation, it is recommended to use high-purity, anhydrous solvents.

Q3: What are the common causes of this compound precipitation in stock solutions?

Precipitation of this compound from a stock solution can be attributed to several factors:

  • Solvent Choice: Using a solvent in which the dye has low solubility.

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent.

  • Temperature Fluctuations: The solubility of many dyes, including this compound, is dependent on temperature. A decrease in temperature can lead to precipitation, especially in saturated or near-saturated solutions.

  • pH Sensitivity: this compound is best used within a pH range of 4-7. Significant deviations from this range can affect its stability and solubility.

  • Contamination: The presence of water, metal ions, or other impurities can reduce the solubility of the dye or cause it to aggregate and precipitate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem: Precipitate is observed in the this compound stock solution.

Below is a troubleshooting workflow to diagnose and solve the issue.

G A Precipitate Observed in Stock Solution B Was the correct solvent used? A->B C Is the concentration too high? B->C Yes F Use an appropriate anhydrous solvent (e.g., DMSO, DMF, Ethanol). B->F No D Was the solution exposed to temperature changes? C->D No G Prepare a more dilute solution. Determine solubility limit via serial dilution. C->G Yes E Check for Contamination D->E No H Gently warm the solution to redissolve. Store at a constant temperature. D->H Yes I Use high-purity solvents. Ensure glassware is clean and dry. E->I

A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

G cluster_0 Preparation cluster_1 Storage A Weigh this compound B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex/Sonicate until Dissolved B->C D Store in a tightly sealed vial C->D E Protect from light D->E F Store at a constant temperature E->F

Workflow for preparing a this compound stock solution.

Methodology:

  • Weighing the Dye: Accurately weigh the desired amount of this compound powder in a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)) to achieve the desired concentration.

  • Dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure all particles are dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at a constant temperature. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles if stored at low temperatures.

Protocol 2: Determining the Approximate Solubility of this compound

This protocol can be used to estimate the solubility of this compound in a particular solvent.

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the mixture to pellet the undissolved solid.

  • Quantify Dissolved Dye: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved dye using a spectrophotometer by measuring the absorbance at its λmax (approximately 520 nm). A standard curve of known concentrations should be used for accurate quantification.

References

Purity analysis and purification methods for Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and purification of Disperse Red 11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 1,4-diamino-2-methoxyanthraquinone, is an anthraquinone-based dye.[1] It is characterized by its vibrant red color, attributed to its planar anthraquinone core substituted with amino and methoxy groups.[1] It is sparingly soluble in water but shows moderate solubility in organic solvents like ethanol and acetone.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2872-48-2[2]
Molecular Formula C₁₅H₁₂N₂O₃
Molecular Weight 268.27 g/mol
Melting Point 242 °C
Appearance Black powder
Solubility in Water 693.4 µg/L (25 °C)

Q2: What are the common impurities found in commercial this compound?

Commercial this compound may contain impurities stemming from its synthesis process. The manufacturing of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 4-Methylbenzenesulfonamide, followed by hydrolysis and methylation. Potential impurities could include unreacted starting materials, intermediates, and byproducts from side reactions. For high-purity applications, it is crucial to purify the commercial dye.

Q3: What analytical techniques are recommended for the purity analysis of this compound?

The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). UV-Vis spectrophotometry can also be used for quantitative analysis and to monitor purification progress.

Purity Analysis and Purification Workflows

Purity_Analysis_and_Purification_Workflow cluster_analysis Purity Analysis cluster_purification Purification Start Commercial This compound TLC TLC Analysis (Qualitative) Start->TLC HPLC HPLC Analysis (Quantitative) Start->HPLC UV_Vis UV-Vis Spectroscopy (Quantitative) Start->UV_Vis Pure Purity > 99%? HPLC->Pure End_Pure Use Directly Pure->End_Pure Yes Recrystallization Recrystallization Pure->Recrystallization No Column_Chromatography Column Chromatography Pure->Column_Chromatography No Purified_Product Purified This compound Recrystallization->Purified_Product Column_Chromatography->Purified_Product Purified_Product->HPLC Re-analyze Column_Chromatography_Workflow Start Impure This compound Preparation Prepare Column (Silica Gel) Start->Preparation Loading Load Sample Preparation->Loading Elution Elute with Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation End_Product Purified This compound Evaporation->End_Product

References

Validation & Comparative

A Comparative Analysis of Disperse Red 11 and Other Anthraquinone Dyes for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

This guide provides a detailed comparison of the performance characteristics of C.I. Disperse Red 11 against other notable anthraquinone-based disperse dyes when applied to polyester fabrics. The evaluation is centered on key performance indicators crucial for textile applications, including light, wash, and sublimation fastness. This document aims to furnish researchers, scientists, and professionals with objective data to facilitate informed decisions in material selection and experimental design.

Chemical Identity of Compared Anthraquinone Dyes

For clarity and precise comparison, the chemical identities of the disperse dyes discussed in this guide are provided below. This compound, the focal point of this comparison, is an anthraquinone dye recognized for its bright, bluish-pink hue.[1][2] Its performance is benchmarked against other significant anthraquinone dyes used in the industry.

Common Name C.I. Name CAS Number Chemical Name Molecular Structure
This compoundThis compound2872-48-21,4-diamino-2-methoxyanthraquinoneAnthraquinone
Disperse Red 9Disperse Red 982-38-21-(methylamino)anthraquinoneAnthraquinone
Disperse Red 60Disperse Red 6017418-58-51-amino-4-hydroxy-2-phenoxyanthracene-9,10-dioneAnthraquinone

Quantitative Performance Data

The following table summarizes the key fastness properties of the selected anthraquinone disperse dyes on polyester. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance.

Dye Light Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)
This compound 54-53
Disperse Red 9 334
Disperse Red 60 6-74-52-3

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.[3]

Analysis of Performance Data

This compound exhibits a balanced profile with good light fastness and very good wash fastness.[3] Its sublimation fastness is moderate, which should be a consideration for applications involving high-temperature finishing processes.[3]

Disperse Red 9 , another anthraquinone dye, shows lower light and wash fastness compared to this compound, but demonstrates better sublimation fastness.

Disperse Red 60 stands out for its excellent light fastness, making it a suitable candidate for applications requiring high durability against photo-degradation. Its wash fastness is comparable to this compound, but it has a lower sublimation fastness.

Experimental Protocols

The performance data presented is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

High-Temperature Polyester Dyeing Protocol

This method is a standard procedure for applying disperse dyes to polyester fabrics.

  • Preparation of the Dyebath: A dyebath is prepared with the disperse dye, a dispersing agent, and water. The pH is adjusted to an acidic range of 4.5-5.5 using acetic acid.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then gradually raised to 130°C and maintained for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.

  • Rinsing and Reduction Clearing: After dyeing, the fabric is cooled, rinsed, and subjected to a reduction clearing process. This step involves treating the fabric with a solution of sodium hydrosulfite and caustic soda to remove unfixed dye from the surface, thereby improving wash fastness.

  • Final Steps: The fabric is then thoroughly rinsed and dried.

G cluster_prep Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_finishing Post-Treatment A Disperse Dye E Prepared Dyebath A->E Mix B Dispersing Agent B->E Mix C Water C->E Mix D Acetic Acid (pH 4.5-5.5) D->E Mix F Introduce Polyester Fabric at 60°C E->F G Ramp Temperature to 130°C F->G H Hold at 130°C for 60 min G->H I Cool and Rinse H->I J Reduction Clearing I->J K Final Rinse J->K L Dry K->L

A generalized workflow for dyeing polyester fabric with disperse dyes.

Light Fastness Test (ISO 105-B02)

This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc lamp apparatus, Blue Wool standards (scale 1-8), and a grey scale for assessing color change.

  • Procedure: Specimens of the dyed fabric are exposed to the xenon arc lamp under controlled conditions of temperature and humidity alongside the Blue Wool standards. The exposure continues until a specified degree of fading is observed on the test specimen or the standards. The light fastness is then rated by comparing the color change of the specimen to that of the Blue Wool standards.

Wash Fastness Test (ISO 105-C06)

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering.

  • Apparatus: A Launder-Ometer or similar washing machine, stainless steel balls for mechanical action, a multifiber adjacent fabric (containing strips of various fibers like cotton, wool, polyester, etc.), and a grey scale for assessing color change and staining.

  • Procedure: A specimen of the dyed textile is stitched together with the multifiber adjacent fabric. This composite sample is then agitated in a stainless steel container with a standardized soap solution and stainless steel balls at a specified temperature and duration. After washing, the sample is rinsed and dried. The color change of the dyed specimen and the staining on each fiber of the multifiber fabric are assessed using the respective grey scales.

Sublimation Fastness Test (ISO 105-P01)

This test assesses the resistance of the color of textiles to sublimation, where the dye vaporizes upon heating and may stain adjacent materials.

  • Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, and a grey scale for assessing staining.

  • Procedure: A specimen of the dyed textile is placed between two pieces of undyed polyester fabric. This composite sample is then subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds). After heating and cooling, the degree of staining on the undyed polyester fabrics is assessed using the grey scale.

G A Select Disperse Red Dye B Application Requirements? A->B C High Light Fastness Needed? B->C Yes I Balanced Performance: this compound B->I No/General Use D High Wash Fastness Needed? C->D No F Consider Disperse Red 60 C->F Yes E High Sublimation Fastness Needed? D->E No G Consider this compound or 60 D->G Yes H Consider Disperse Red 9 E->H Yes E->I No

A logical decision-making process for selecting a disperse red dye.

References

Performance Showdown: Disperse Red 11 Versus Azo Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of textile coloration, the selection of dyes is paramount to achieving desired aesthetics, durability, and performance. This guide offers an in-depth comparative analysis of Disperse Red 11, an anthraquinone dye, against a selection of prominent azo disperse dyes. This report is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of dye performance characteristics, supported by experimental data.

Executive Summary

This compound demonstrates commendable performance across several key metrics for dyeing synthetic fibers, particularly polyester. It is recognized for its good lightfastness and wash fastness.[1][2] Azo dyes, constituting the largest class of disperse dyes, offer a broad color gamut and high tinctorial strength but exhibit more variability in performance, especially concerning lightfastness.[3][4] The choice between this compound and an azo alternative will hinge on the specific requirements of the application, including desired shade, fastness properties, and cost-effectiveness.

Quantitative Performance Data

The following tables summarize the key fastness properties of this compound in comparison to several red azo dyes when applied to polyester fabric. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance.

Table 1: Fastness Properties of this compound and Selected Azo Dyes

DyeC.I. NameCAS NumberLight Fastness (Xenon Arc) (1-8 scale)Wash Fastness (Color Change) (1-5 scale)Sublimation Fastness (Staining) (1-5 scale)
This compoundThis compound2872-48-23[5]4-54-5 (180°C)
Disperse Red 1Disperse Red 12872-52-8Data Not AvailableData Not AvailableData Not Available
Disperse Red 73Disperse Red 7316889-10-46Data Not AvailableData Not Available
Disperse Red 82Disperse Red 8212223-42-6Data Not AvailableData Not Available4/5
Disperse Red 167Disperse Red 16761968-52-3Data Not Available4/5Data Not Available

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Light Fastness Testing (ISO 105-B02)

Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.

Apparatus:

  • Xenon arc lamp apparatus

  • Lightfastness standards (Blue Wool Scale)

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.

Wash Fastness Testing (ISO 105-C06)

Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • A suitable washing machine (e.g., Launder-Ometer)

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acrylic).

  • The composite sample is placed in a stainless steel container with stainless steel balls and a standardized washing solution.

  • The container is then agitated in the washing machine at a specified temperature and for a specific duration.

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.

Sublimation Fastness Testing (ISO 105-P01)

Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.

Apparatus:

  • A heat press or a suitable heating device capable of maintaining a constant temperature

  • Undyed polyester fabric

  • Grey scale for assessing staining

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.

  • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).

  • After heating, the sample is removed and allowed to cool.

  • The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.

Visualized Workflows and Relationships

To further clarify the processes involved in textile dyeing and dye selection, the following diagrams have been generated using Graphviz.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Scouring Fabric Scouring (Remove Impurities) Dye_Dispersion Dye Dispersion (Prepare Dyebath) Dyeing High-Temperature Dyeing (e.g., 130°C for Polyester) Dye_Dispersion->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing (Remove Surface Dye) Rinsing->Reduction_Clearing Final_Wash Final Wash & Dry Reduction_Clearing->Final_Wash

A generalized workflow for dyeing polyester fabric with disperse dyes.

Dye_Selection_Logic Start Define Application Requirements Substrate Substrate Type? Start->Substrate Polyester Polyester/Synthetic Substrate->Polyester Synthetic Natural Natural Fibers (e.g., Cotton) Substrate->Natural Natural Fastness Key Fastness Requirement? Polyester->Fastness Lightfastness High Lightfastness Fastness->Lightfastness Light Washfastness High Washfastness Fastness->Washfastness Wash/Sublimation Cost Cost Sensitivity? Lightfastness->Cost Washfastness->Cost High_Cost Performance is Key Cost->High_Cost Low Low_Cost Cost-Effective Cost->Low_Cost High Select_Anthraquinone Consider Anthraquinone (e.g., this compound) High_Cost->Select_Anthraquinone Select_Azo Consider High-Performance Azo Dyes High_Cost->Select_Azo Select_Azo_Wide Evaluate Wide Range of Azo Dyes Low_Cost->Select_Azo_Wide End Final Dye Selection Select_Anthraquinone->End Select_Azo->End Select_Azo_Wide->End

A logical decision-making process for selecting a disperse red dye.

References

A Comparative Guide to the Cytotoxicity of Disperse Red 11 and Other Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Disperse Red 11, an anthraquinone dye, and other selected disperse dyes. The information is compiled from available toxicological studies to support researchers in evaluating the potential biological effects of these compounds. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes a key signaling pathway potentially involved in dye-induced cellular toxicity.

Comparative Cytotoxicity Data

The direct comparative in vitro cytotoxicity of this compound with other disperse dyes is not extensively documented in the form of half-maximal inhibitory concentration (IC50) values across a wide range of human cell lines. However, available data allows for a preliminary comparison of their effects on cell viability.

One study directly compared the cytotoxicity of this compound with Disperse Blue 1, Disperse Blue 124, and Disperse Brown 1 on intestinal porcine epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6) using the CellTox™ Green Cytotoxicity Assay. After a 3-hour exposure to a high concentration of the dyes, significant cytotoxicity was observed for this compound, Disperse Blue 1, and Disperse Blue 124 in IPEC-J2 cells[1].

Table 1: Comparative Cell Viability after Exposure to Disperse Dyes

DyeChemical ClassCell LineExposure TimeConcentrationCell Viability (%)Reference
Control (Solvent)-IPEC-J23 hours-~100[1]
This compound AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1]
Disperse Blue 1AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1]
Disperse Blue 124AnthraquinoneIPEC-J23 hoursHighSignificantly Reduced[1]
Disperse Brown 1AzoIPEC-J23 hoursHighNot Significantly Reduced

Note: "High concentration" as described in the source study. The exact concentration was not specified in the available abstract. "Significantly Reduced" indicates a statistically significant decrease in cell viability compared to the solvent control.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of cytotoxicity data. Below are protocols for two common in vitro cytotoxicity assays.

CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Principle: The assay utilizes a fluorescent dye that is impermeable to live cells. Upon loss of membrane integrity in dead cells, the dye enters the cell, binds to DNA, and emits a fluorescent signal that is proportional to the number of dead cells.

Protocol (General):

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the disperse dyes. Include untreated and solvent-only controls.

  • Dye Addition: Add the CellTox™ Green Dye to each well.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis agent).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol (General):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat cells with various concentrations of the disperse dyes for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the dye that inhibits 50% of cell viability).

Potential Signaling Pathway in Anthraquinone Dye-Induced Cytotoxicity

While the specific signaling pathways activated by this compound leading to cytotoxicity are not yet fully elucidated, studies on other anthraquinone derivatives suggest the involvement of oxidative stress and the mitogen-activated protein kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. The following diagram illustrates a plausible signaling cascade.

G cluster_extracellular cluster_cellular Disperse_Red_11 This compound ROS Reactive Oxygen Species (ROS) Disperse_Red_11->ROS Induces Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Nucleus Nucleus JNK_Pathway JNK Pathway ROS->JNK_Pathway Activates ERK_Pathway ERK Pathway ROS->ERK_Pathway Activates Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Causes Apoptosis_JNK Apoptosis JNK_Pathway->Apoptosis_JNK Promotes Cell_Survival_or_Apoptosis Cell Survival / Apoptosis ERK_Pathway->Cell_Survival_or_Apoptosis Regulates Apoptosis_Mito Apoptosis Mitochondrial_Stress->Apoptosis_Mito Leads to

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the cytotoxicity of disperse dyes.

G Start Start: Prepare Dye Solutions Cell_Culture Cell Culture (e.g., HaCaT, HepG2) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Dye_Treatment Treat Cells with Dye Concentrations Cell_Seeding->Dye_Treatment Incubation Incubate for Defined Period Dye_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, CellTox Green) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing of disperse dyes.

Conclusion

The available data suggests that this compound exhibits cytotoxicity in vitro, comparable to other anthraquinone-based disperse dyes like Disperse Blue 1 and Disperse Blue 124. The mechanism of this toxicity is likely multifaceted, potentially involving the induction of oxidative stress and the activation of MAPK signaling pathways, leading to apoptosis. However, there is a clear need for further research to establish a comprehensive cytotoxic profile of this compound, including the determination of IC50 values across a broader range of human cell lines and a more detailed investigation into the specific molecular pathways involved. Such studies are essential for a thorough risk assessment and for informing the development of safer alternatives in various industrial applications.

References

A Comparative Guide to LC/MS Techniques for the Analysis of Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various Liquid Chromatography-Mass Spectrometry (LC/MS) techniques for the quantitative and qualitative analysis of disperse dyes. Disperse dyes, synthetic colorants with low water solubility, are widely used in the textile industry.[1] Due to the potential for some of these dyes to be allergenic or carcinogenic, their accurate detection and quantification in consumer products and environmental samples are of paramount importance.[2][3] This document outlines the performance of different LC/MS methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their analytical needs.

Overview of LC/MS Techniques for Disperse Dye Analysis

Liquid Chromatography-Mass Spectrometry has become the preferred method for analyzing disperse dyes due to its high sensitivity, selectivity, and ability to handle the polar and thermally labile nature of these compounds, overcoming the limitations of older techniques like Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography with Ultraviolet detection (LC/UV).[1] Several LC/MS configurations are employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC.[4]

The choice of mass spectrometer is critical and influences the sensitivity and specificity of the analysis. Common types of mass spectrometers used for disperse dye analysis include:

  • Triple Quadrupole (QqQ) Mass Spectrometers: These are the workhorses for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode to provide high sensitivity and selectivity.

  • Time-of-Flight (TOF) Mass Spectrometers: TOF analyzers provide high mass accuracy, which aids in the confident identification of target compounds and the elucidation of unknown structures.

  • Linear Ion Trap (LIT) Mass Spectrometers: LIT instruments can perform MSn experiments (e.g., MS/MS and MS3), providing detailed structural information that is valuable for the identification of dyes and their by-products.

Ionization Sources are essential for generating ions from the neutral dye molecules. Electrospray Ionization (ESI) is the most common ionization technique for disperse dyes, as it is well-suited for polar and thermally labile compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be used.

Performance Comparison of LC/MS Techniques

The selection of an appropriate LC/MS method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and whether the goal is quantification or structural confirmation. The following tables summarize the performance of different LC/MS techniques based on published experimental data.

Table 1: Comparative Performance of HPLC-DAD vs. LC-MS/MS for Disperse Yellow 65 Analysis
ParameterHPLC-DADLC-MS/MS
Limit of Detection (LOD)~0.1 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.003 µg/mL
Linearity (R²)>0.999>0.998
Accuracy (% Recovery)98-102%95-105%
Precision (%RSD)< 2%< 5%

Data adapted from a comparative study on a structurally similar anthraquinone disperse dye. As the data indicates, LC-MS/MS demonstrates significantly lower limits of detection and quantification, making it the superior choice for detecting trace amounts of Disperse Yellow 65.

Table 2: Performance Data for Multi-Residue Analysis of Disperse Dyes by LC-MS/MS
Analytical MethodNumber of DyesLOQ Range (ng/mL)LOD Range (ng/mL)Recovery (%)
LC-MS/MS470.06 - 4.090.02 - 1.3581.8 - 114.1
SPE-LC-ESI-MS/MS9~8.0 (ng/L)~2.0 (ng/L)>70
UPLC-MS/MS23--91.2 - 110.1

Data compiled from multiple sources. These studies highlight the capability of LC-MS/MS methods for the simultaneous analysis of a large number of disperse dyes with low detection limits and good recoveries.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for the analysis of disperse dyes using LC/MS.

Protocol 1: Sample Preparation for Disperse Dyes from Textile Samples

This protocol is based on the SATRA TM459 method and is suitable for the extraction of disperse dyes from textile materials.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for the Quantification of Multiple Disperse Dyes

This protocol is a general method adaptable for the analysis of a wide range of disperse dyes.

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI), positive and negative mode switching

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Gas Flows: Optimized for the specific instrument.

Visualizations

The following diagrams illustrate the typical workflows and concepts in the LC/MS analysis of disperse dyes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC/MS Analysis cluster_data_analysis Data Analysis sample Textile Sample extraction Solvent Extraction (e.g., Methanol, Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lc_separation LC Separation (e.g., UPLC, C18 Column) filtration->lc_separation ionization Ionization (e.g., ESI) lc_separation->ionization mass_analysis Mass Analysis (e.g., QqQ, TOF) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification detection->quantification identification Identification detection->identification

Caption: Experimental workflow for the LC/MS analysis of disperse dyes from textile samples.

lcms_comparison cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lcms LC/MS Techniques hplc HPLC (High-Performance Liquid Chromatography) lcms->hplc uplc UPLC (Ultra-Performance Liquid Chromatography) lcms->uplc qqq QqQ (Triple Quadrupole) - High Sensitivity - Quantitative Analysis lcms->qqq tof TOF (Time-of-Flight) - High Mass Accuracy - Identification lcms->tof lit LIT (Linear Ion Trap) - MSn Fragmentation - Structural Elucidation lcms->lit

References

Validating Analytical Methods for Disperse Red 11 Quantification in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic dyes like Disperse Red 11 in environmental matrices is crucial for monitoring pollution and assessing potential toxicological risks. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry, offering insights into their performance based on experimental data.

This document outlines the quantitative performance of each method, details the experimental protocols to ensure reproducibility, and presents a visual workflow for the analytical process. While direct comparative studies on this compound are limited, this guide leverages data from studies on this compound and its close structural analog, Disperse Red 1, to provide a robust comparison.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of Disperse Red dyes using HPLC-MS/MS and UV-Visible Spectrophotometry. Data for HPLC-MS/MS is presented for a multi-dye analysis that includes this compound, while the data for UV-Visible Spectrophotometry is based on a study of the structurally similar Disperse Red 1, serving as a representative benchmark.

ParameterHPLC-MS/MS (for a mix including this compound)UV-Visible Spectrophotometry (for Disperse Red 1)
Limit of Detection (LOD) 0.02 – 1.35 ng/mL[1]2.47 × 10⁻⁶ mol/L
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL[1]8.22 × 10⁻⁶ mol/L
Linearity (Correlation Coefficient) r² > 0.993[1]r = 0.9993
Recovery 70-120%[2]85.9-113%
Matrix Effect 63.0 – 120.9 % (for most dyes)[1]Not explicitly reported, but successful analysis in tap and river water suggests manageable matrix effects.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are the methodologies for the quantification of Disperse Red dyes in environmental water samples using both HPLC-MS/MS and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method

This method, adapted from a study on the analysis of 47 synthetic dyes in textiles, is suitable for the sensitive and selective quantification of this compound in environmental samples with appropriate sample preparation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify the water sample to a suitable pH.

  • Condition a solid-phase extraction cartridge.

  • Load a known volume of the water sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the retained this compound with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

2. Instrumentation and Chromatographic Conditions

  • Instrument: LCMS-8040 triple quadrupole UFMS system coupled with a Nexera UHPLC.

  • Column: Phenomenex, Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution program using water and methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

3. Standard Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.5 - 100 ng/mL).

UV-Visible Spectrophotometry Method

This protocol is based on a validated method for the quantification of the structurally similar Disperse Red 1 in aqueous media and can be adapted for this compound.

1. Sample Preparation

  • For clear water samples, minimal preparation may be needed. Filtration may be required for samples with particulate matter.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

2. Instrumentation

  • Instrument: A standard UV-Visible spectrophotometer.

3. Measurement Procedure

  • Determine the wavelength of maximum absorbance (λmax) for this compound.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in environmental water samples, from sample collection to data analysis.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Environmental Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid Phase Extraction (SPE) (for HPLC-MS/MS) Filtration->SPE HPLC-MS/MS Path Extraction Liquid-Liquid Extraction (optional for UV-Vis) Filtration->Extraction UV-Vis Path Concentration Concentration & Reconstitution SPE->Concentration UV_Vis UV-Vis Spectrophotometry Extraction->UV_Vis HPLC_MSMS HPLC-MS/MS Analysis Concentration->HPLC_MSMS Calibration Calibration Curve Generation HPLC_MSMS->Calibration UV_Vis->Calibration Quantification Quantification of this compound Calibration->Quantification Validation Method Validation Quantification->Validation

Fig. 1: General workflow for this compound analysis.

Signaling Pathways and Logical Relationships

The analytical process for quantifying this compound follows a logical progression of steps, each with a specific purpose. The choice between a highly sensitive and selective method like HPLC-MS/MS and a more accessible method like UV-Vis spectrophotometry depends on the specific requirements of the study, including the expected concentration of the analyte and the complexity of the sample matrix.

Analytical Method Selection Logic Start Start: Need to Quantify This compound Question1 Trace Level Concentration? (< ng/mL) Start->Question1 Question2 Complex Matrix? (e.g., wastewater effluent) Question1->Question2 No High_Selectivity High Selectivity & Sensitivity Required Question1->High_Selectivity Yes Question2->High_Selectivity Yes Simpler_Method Simpler, More Accessible Method Sufficient Question2->Simpler_Method No HPLC_MSMS Use HPLC-MS/MS UV_Vis Use UV-Vis Spectrophotometry High_Selectivity->HPLC_MSMS Simpler_Method->UV_Vis

Fig. 2: Decision logic for analytical method selection.

References

A Researcher's Guide to Understanding Potential Cross-Reactivity of Disperse Red 11 in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for understanding the potential cross-reactivity of Disperse Red 11 in immunoassays. In the absence of direct experimental data for this compound, this document provides an objective comparison based on structurally similar compounds and established principles of immunoassay technology. The experimental protocols and data presented are illustrative and intended to guide the design of specific cross-reactivity studies.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound (C.I. 62015) is an anthraquinone dye used in the textile and plastics industries. As with many small molecules, its presence as an analyte or contaminant may necessitate detection by sensitive methods like immunoassays. A critical parameter in any immunoassay is its specificity, which is the ability to detect only the target analyte. Cross-reactivity occurs when the antibodies in the assay bind to non-target molecules that are structurally similar to the analyte, leading to inaccurate quantification.[1][2]

Structural Comparison and Potential for Cross-Reactivity

This compound is an anthraquinone-based dye. Its potential to cross-react in an immunoassay will largely depend on the epitope recognized by the specific antibodies. If the antibodies recognize the core anthraquinone structure, other anthraquinone dyes could be potential cross-reactants.[3] Conversely, if the antibodies recognize the specific side chains, cross-reactivity with other anthraquinone dyes might be low.

To illustrate this principle, we can compare this compound with other disperse dyes, such as the azo dyes Disperse Red 1 and Disperse Red 13.

Table 1: Structural Comparison of Disperse Dyes

Compound CAS Number Chemical Class Molecular Formula Molecular Weight Chemical Structure
This compound 2872-48-2AnthraquinoneC₁₅H₁₂N₂O₃268.27 g/mol 1,4-diamino-2-methoxyanthracene-9,10-dione
Disperse Red 1 2872-52-8MonoazoC₁₆H₁₈N₄O₃314.34 g/mol 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[4][5]
Disperse Red 13 3180-81-2MonoazoC₁₆H₁₇ClN₄O₃348.78 g/mol 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol

Given the significant structural differences between the anthraquinone core of this compound and the azo-benzene structure of Disperse Red 1 and Disperse Red 13, it is hypothesized that antibodies developed specifically for this compound would exhibit low cross-reactivity with these azo dyes. However, cross-reactivity with other anthraquinone derivatives is more likely and would need to be experimentally verified.

Hypothetical Cross-Reactivity Data

For an immunoassay developed for this compound, it would be critical to test a panel of structurally related compounds. The following table presents a hypothetical scenario for the cross-reactivity of a polyclonal antibody raised against this compound. The percentage of cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of competing compound) x 100.

Table 2: Hypothetical Cross-Reactivity of a this compound Immunoassay

Compound Chemical Class Hypothetical IC₅₀ (ng/mL) Hypothetical Cross-Reactivity (%)
This compound Anthraquinone10100
1,4-Diaminoanthraquinone Anthraquinone5020
Disperse Blue 3 Anthraquinone2005
Disperse Red 1 Monoazo> 1000< 1
Disperse Red 13 Monoazo> 1000< 1
Sudan I Monoazo> 1000< 1

Disclaimer: This data is purely hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for detecting small molecules like dyes.

Protocol: Competitive ELISA for this compound

This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample and to assess the cross-reactivity of other compounds.

Materials:

  • 96-well microtiter plates

  • This compound specific antibody (e.g., rabbit polyclonal)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Standard solutions of this compound

  • Solutions of potential cross-reactants

  • Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the this compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Washing Buffer.

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Washing Buffer.

  • Competition: Add standard solutions of this compound or the test compounds (potential cross-reactants) to the wells, followed immediately by the addition of the this compound specific antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Washing Buffer.

  • Detection: Add the enzyme-conjugated secondary antibody (Goat anti-rabbit IgG-HRP) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Washing Buffer.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) is determined from this curve. The cross-reactivity of other compounds is determined by comparing their IC₅₀ values to that of this compound.

Visualizations

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Competitive_ELISA_Workflow start Start coating Coat Plate with This compound-Protein Conjugate start->coating wash1 Wash coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard and Primary Antibody wash2->competition wash3 Wash competition->wash3 detection Add Secondary Antibody-HRP wash3->detection wash4 Wash detection->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA.

Signaling_Pathway cluster_solution In Solution cluster_plate On Plate Surface analyte This compound (Analyte) complex Analyte-Antibody Complex analyte->complex Binds antibody Primary Antibody antibody->complex bound_antibody Bound Primary Antibody antibody->bound_antibody Binds (if not bound to analyte) coated_analyte Coated this compound (on plate) coated_analyte->bound_antibody secondary_antibody Secondary Antibody-HRP bound_antibody->secondary_antibody Binds signal Colorimetric Signal secondary_antibody->signal Generates

Caption: Competitive binding in an ELISA.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently limited, this guide provides a foundational understanding for researchers. By considering the principles of structural similarity and employing robust experimental designs like the competitive ELISA protocol outlined, scientists can effectively evaluate the specificity of antibodies for this compound and develop highly reliable immunoassays. The provided visualizations serve to clarify the complex processes involved in these assays. It is imperative that any immunoassay developed for this compound be rigorously validated for cross-reactivity against a panel of structurally related compounds to ensure accurate and dependable results.

References

A Comparative Analysis of Sublimation Fastness: Disperse Red 11 vs. Disperse Red 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of the sublimation fastness of two commercially significant disperse dyes: Disperse Red 11, an anthraquinone-based dye, and Disperse Red 82, an azo-based dye. Sublimation fastness, a critical parameter for dyed textiles, measures the resistance of the color to vaporize under dry heat and subsequently stain adjacent materials. This property is paramount in ensuring the quality and durability of textiles during processing and end-use, particularly in applications involving high temperatures such as heat setting, pleating, and storage in warm environments.

This compound, belonging to the anthraquinone class, is known for its stable fused-ring structure.[1] In contrast, Disperse Red 82 is a member of the azo dye family, which is characterized by the presence of one or more azo (-N=N-) groups.[2] The inherent chemical and structural differences between these two dye classes are expected to influence their thermal stability and, consequently, their sublimation fastness. This guide provides a comprehensive overview of their performance, supported by a detailed experimental protocol for evaluation.

Comparative Performance Data

The following table summarizes the key chemical properties and sublimation fastness ratings for this compound and Disperse Red 82. The fastness ratings are based on standardized testing methodologies, where a higher rating indicates superior performance.

PropertyThis compoundDisperse Red 82
C.I. Name This compoundDisperse Red 82
CAS Number 2872-48-2[3]12223-42-6[2]
Chemical Class Anthraquinone[3]Azo
Molecular Formula C₁₅H₁₂N₂O₃C₂₁H₂₁N₅O₆
Molecular Weight 268.27 g/mol 439.42 g/mol
Sublimation Fastness (Staining) 34
Sublimation Fastness (Color Change) 4-5Not Available

Experimental Protocol: Sublimation Fastness Testing

The following protocol is a standardized method for determining the sublimation fastness of disperse dyes on a synthetic textile substrate, based on the principles outlined in ISO 105-P01 and AATCC Test Method 117.

Objective: To assess and compare the resistance to sublimation of polyester fabric dyed with this compound and Disperse Red 82.

Materials and Apparatus:

  • Spectrophotometer for color measurement

  • Sublimation fastness tester (e.g., Scorch Tester)

  • Standard undyed white polyester fabric

  • Grey Scale for assessing staining and color change

  • Dyed polyester fabric samples (one for each dye)

  • Distilled water

  • Laboratory oven

Procedure:

  • Sample Preparation: Two sets of polyester fabric samples are dyed under identical conditions, one with this compound and the other with Disperse Red 82, to achieve a standard color depth. The dyed samples are then rinsed, dried, and conditioned in a standard atmosphere (20±2°C, 65±2% relative humidity) for at least 4 hours.

  • Test Specimen Assembly: A composite specimen is prepared by placing a piece of the dyed fabric between two pieces of the undyed white polyester fabric.

  • Heating: The composite specimen is placed in the sublimation fastness tester. The heating plates are brought into contact with the specimen at a controlled temperature (e.g., 180°C, 200°C, or 220°C) and pressure (4±1 kPa) for a specified duration (e.g., 30 seconds).

  • Cooling and Conditioning: After the heating cycle, the composite specimen is removed and allowed to cool. It is then conditioned in a standard atmosphere for at least 4 hours.

  • Evaluation:

    • Staining: The degree of staining on the two pieces of undyed white polyester fabric is assessed by comparing them with the Grey Scale for Staining. A rating from 1 (severe staining) to 5 (no staining) is assigned.

    • Color Change: The change in color of the original dyed fabric is evaluated by comparing the treated and untreated samples using the Grey Scale for Color Change. A rating from 1 (major change) to 5 (no change) is assigned.

Experimental Workflow

Sublimation_Fastness_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_eval Evaluation Dyeing Dye Polyester with This compound & 82 Rinse_Dry Rinse and Dry Dyeing->Rinse_Dry Conditioning1 Condition Samples (20°C, 65% RH, 4h) Rinse_Dry->Conditioning1 Assemble Assemble Composite (Dyed + Undyed Fabric) Conditioning1->Assemble Heat Heat in Tester (e.g., 180°C, 30s, 4kPa) Assemble->Heat Cool_Condition Cool and Condition (4h) Heat->Cool_Condition Assess_Staining Assess Staining (Grey Scale 1-5) Cool_Condition->Assess_Staining Assess_Color_Change Assess Color Change (Grey Scale 1-5) Cool_Condition->Assess_Color_Change

Caption: Workflow for Sublimation Fastness Testing.

Discussion of Results

Based on the available data, Disperse Red 82 exhibits a higher sublimation fastness in terms of staining (rating of 4) compared to this compound (rating of 3). This suggests that under high-temperature conditions, Disperse Red 82 is less likely to vaporize and transfer onto adjacent materials. The higher molecular weight of Disperse Red 82 may contribute to its lower volatility.

The color change rating for this compound is good (4-5), indicating that the dye itself is relatively stable to heat, even though it may exhibit some degree of sublimation. A comprehensive evaluation of Disperse Red 82 would require data on its color change under the same test conditions.

References

A Comparative Study of the Dyeing Kinetics of Disperse Red 11 and Disperse Red 60 on Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the dyeing kinetics of two anthraquinone-based disperse dyes, Disperse Red 11 and Disperse Red 60, on polyester substrates. The information is intended for researchers, scientists, and professionals in the fields of textile chemistry and materials science.

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. The efficiency of the dyeing process is largely governed by the dyeing kinetics, which encompasses the rate of dye uptake, diffusion within the fiber, and the thermodynamic equilibrium between the dye in the fiber and the dyebath. Understanding these parameters is crucial for optimizing dyeing processes to achieve desired color depth, levelness, and fastness properties. This guide compares the kinetic and thermodynamic properties of C.I. This compound and C.I. Disperse Red 60, two commercially significant red disperse dyes.

Comparative Performance Data

Table 1: Physical and Chemical Properties

PropertyC.I. This compoundC.I. Disperse Red 60
Chemical Structure 1,4-diamino-2-methoxyanthraquinone1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
Molecular Formula C15H12N2O3C20H13NO4
Molecular Weight 268.27 g/mol 331.33 g/mol
Appearance Bright blue-light pink powderDeep red powder
Solubility Insoluble in waterInsoluble in water

Table 2: Dyeing Kinetics and Thermodynamic Parameters on Polyester

ParameterC.I. This compoundC.I. Disperse Red 60
Dyeing Rate Constant (K) Data not available in the reviewed literature. Generally, as a smaller molecule, it is expected to have a faster diffusion rate compared to larger molecules under similar conditions.A study on PET/PTT bicomponent fibers reported a pseudo-first-order rate constant (K1) of 0.040 min⁻¹ at 130°C without a carrier.
Diffusion Coefficient (D) Data not available in the reviewed literature.Data not available in the reviewed literature for pure polyester. The diffusion rate is influenced by temperature, fiber morphology, and the presence of carriers.
Activation Energy of Dyeing (Ea) Data not available in the reviewed literature.Data not available in the reviewed literature.
Adsorption Isotherm Expected to follow the Nernst or Langmuir model, typical for disperse dyes on polyester.Adsorption behavior on various adsorbents has been studied, often fitting the Langmuir or Freundlich isotherm models.
Standard Affinity (-Δμ°) Data not available in the reviewed literature.Data not available in the reviewed literature.
Enthalpy of Dyeing (ΔH°) Data not available in the reviewed literature. Generally an endothermic process for disperse dyeing.Data not available in the reviewed literature.
Entropy of Dyeing (ΔS°) Data not available in the reviewed literature.Data not available in the reviewed literature.

Note: The kinetic data for Disperse Red 60 was obtained from a study on bicomponent PET/PTT fibers, which may differ from pure PET fibers. The lack of directly comparable quantitative data for this compound highlights a gap in the current literature. General principles of dyeing kinetics suggest that the smaller molecular size of this compound may lead to a higher rate of diffusion compared to the bulkier Disperse Red 60 molecule, potentially resulting in faster dyeing cycles under the same conditions. However, the affinity of the dye for the fiber also plays a crucial role in the overall dyeing performance.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of dyeing kinetics of disperse dyes on polyester.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes at high temperatures.

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse the fabric thoroughly with deionized water and allow it to air dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1. The dyebath should contain:

    • Disperse dye (e.g., 1% on weight of fabric - owf)

    • Dispersing agent (e.g., 1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.

    • Maintain the dyeing at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water and then neutralize with a dilute solution of acetic acid.

    • Finally, rinse with cold water and air dry.

Determination of Dyeing Kinetics

This protocol outlines the measurement of dye uptake over time to determine the dyeing rate.

  • Dyeing Setup: Prepare a series of identical dyebaths as described in the high-temperature exhaust dyeing protocol.

  • Time-based Sampling:

    • Introduce polyester fabric samples into each dyebath simultaneously.

    • At specific time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes) during the dyeing process at the target temperature (e.g., 130°C), remove one fabric sample and a small aliquot of the dyebath.

  • Dye Concentration Measurement:

    • Measure the absorbance of the dyebath aliquots at the wavelength of maximum absorbance (λmax) for the specific disperse dye using a UV-Vis spectrophotometer.

    • Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point.

  • Calculation of Dye Uptake: Calculate the percentage of dye exhaustion (%E) at each time point using the following formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

  • Kinetic Modeling: Plot the dye uptake (Cₜ_fiber) versus time. The data can be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the dyeing rate constant (K).

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental signaling pathway of disperse dyeing.

ExperimentalWorkflow A Polyester Fabric Scouring & Weighing D Exhaust Dyeing (High Temperature/Pressure) A->D B Dye Dispersion (Dye + Dispersing Agent) C Dye Bath Preparation (Water, pH Adjustment) B->C C->D E Time & Temperature Control F Reduction Clearing D->F G Color Measurement (Spectrophotometry) F->G H Kinetic Data Analysis G->H

Caption: Experimental workflow for the comparative study of dyeing kinetics.

DyeingMechanism cluster_dyebath Dye Bath (Aqueous Phase) cluster_fiber Polyester Fiber (Solid Phase) A Dispersed Dye Aggregates B Single Dye Molecules A->B Dissolution C Fiber Surface B->C Adsorption D Amorphous Regions (Dye Fixation) C->D Diffusion

Caption: Simplified mechanism of disperse dyeing on polyester fibers.

A Comparative Analysis of the Environmental Impact: Disperse Red 11 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Disperse Red 11, an anthraquinone-based disperse dye, and the broader class of reactive dyes. The evaluation is supported by a summary of experimental data on wastewater characteristics, aquatic toxicity, and biodegradability. Detailed experimental protocols for key analytical methods are also provided to ensure a comprehensive understanding for research and development professionals.

Introduction to the Dyes

This compound , also known as 1,4-diamino-2-methoxyanthraquinone, is a non-ionic dye characterized by its insolubility in water[1]. Disperse dyes are primarily used for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acetate[2][3]. They are applied as a fine aqueous dispersion, which penetrates the fiber under high temperature and pressure[2].

Reactive dyes are a class of highly colored organic substances that form a covalent bond with the fibers[4]. This strong chemical bond results in excellent colorfastness. They are predominantly used for dyeing cellulosic fibers like cotton and viscose. Unlike disperse dyes, they are highly water-soluble. However, during the dyeing process, a significant portion of the dye is hydrolyzed and does not bind to the fiber, leading to substantial losses in the wastewater effluent.

Dyeing Processes and Effluent Generation

The application methods for these two dye classes differ significantly, directly influencing the composition of the resulting wastewater.

  • Disperse Dyeing (for Polyester): This process is typically carried out in an acidic medium at high temperatures (around 130°C) and pressure. It requires dispersing agents to maintain the dye in a fine, stable dispersion. The effluent generated contains residual disperse dye, dispersing agents, and other auxiliaries. Because the dye has low water solubility, it contributes to higher concentrations of suspended solids in the wastewater.

  • Reactive Dyeing (for Cotton): This process occurs in an aqueous solution and requires large quantities of inorganic salts (e.g., sodium chloride or sodium sulfate) to promote dye exhaustion onto the fiber. An alkali (e.g., sodium carbonate) is then added to facilitate the chemical reaction between the dye and the fiber. A major environmental drawback is the low fixation rate; depending on the specific dye and process, 10-50% of the dye does not fix to the fiber and is lost to the effluent during washing stages. This results in wastewater with high color intensity and high Total Dissolved Solids (TDS) due to the large salt content.

Dyeing_Process_Workflows cluster_disperse Disperse Dyeing Process (e.g., this compound) cluster_reactive Reactive Dyeing Process D_Start Dye Bath Preparation (Dye + Dispersing Agents) D_Dyeing High-Temperature Dyeing (~130°C, High Pressure) D_Start->D_Dyeing D_Wash Rinsing & Washing D_Dyeing->D_Wash D_Effluent Wastewater Discharge (Suspended Dye, Auxiliaries) D_Wash->D_Effluent R_Start Dye Bath Preparation (Dye + High Salt Conc.) R_Dyeing Dye Exhaustion R_Start->R_Dyeing R_Fix Alkali Fixation R_Dyeing->R_Fix R_Wash Soaping & Washing R_Fix->R_Wash R_Effluent Wastewater Discharge (Hydrolyzed Dye, High TDS, High Color) R_Wash->R_Effluent Environmental_Impact_Assessment cluster_disperse This compound Impact Pathway cluster_reactive Reactive Dyes Impact Pathway D_Dye This compound (Low Solubility) D_Effluent Effluent (High TSS, Auxiliaries) D_Dye->D_Effluent D_Fate Environmental Fate D_Effluent->D_Fate D_Impact Impacts - Aquatic Toxicity - Persistence in Sediment - Bioaccumulation Potential D_Fate->D_Impact R_Dye Reactive Dyes (High Solubility) R_Effluent Effluent (High Color, High TDS, Hydrolyzed Dye) R_Dye->R_Effluent R_Fate Environmental Fate R_Effluent->R_Fate R_Impact Impacts - High Water Contamination - Formation of Toxic Amines - Aquatic Toxicity R_Fate->R_Impact

References

Safety Operating Guide

Navigating the Safe Disposal of Disperse Red 11: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Disperse Red 11, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step framework for managing this compound waste, from immediate handling precautions to final disposal methods, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of emergency procedures.

Personal Protective Equipment (PPE): Handling this compound requires stringent adherence to safety protocols to prevent accidental exposure. All personnel involved in the handling and disposal process must use the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves.[2] Contaminated gloves should be disposed of immediately after use in accordance with good laboratory practices.[1]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[2] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.

  • Respiratory Protection: In situations where dust may be generated, a full-face respirator with a particulate filter is required.

Exposure and Spill Management: In the event of accidental contact or a spill, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water and consult a physician.

  • Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical help.

  • Spill Cleanup: For any spills, evacuate personnel to a safe area. Avoid breathing in the dust and prevent the substance from entering drains or waterways. Use dry clean-up procedures, such as sweeping or vacuuming, without creating dust. Collect the material and place it in suitable, closed containers for disposal.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound, essential for risk assessment and proper labeling.

IdentifierValueSource
CAS Number 2872-48-2
Molecular Formula C15H12N2O3
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Acute Toxicity Estimate (ATE) Oral: 500 mg/kg
Environmental Hazards Shall not be classified as hazardous to the aquatic environment. Discharge into the environment must be avoided.
Transport Information Not subject to transport regulations (ADR/RID, IMDG, IATA).

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and regulatory compliance. It is imperative to prevent its release into sewer systems or the general environment.

1. Waste Segregation and Collection:

  • Carefully collect any surplus or non-recyclable this compound.

  • Segregate waste materials, distinguishing between the pure chemical, contaminated labware (e.g., glassware, stir bars), and contaminated PPE.

  • Place all waste into suitable, tightly sealed, and clearly labeled containers for disposal.

2. Disposal of Unused Product and Contaminated Materials:

  • The primary and recommended method for disposal is to engage a licensed professional waste disposal service.

  • The material should be taken to a licensed chemical destruction plant for controlled incineration, utilizing a flue gas scrubber to manage emissions.

  • An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Crucially, do not dispose of this compound by discharging it into drains, sewers, or any water bodies.

3. Decontamination and Disposal of Packaging:

  • Completely emptied containers can be offered for recycling or reconditioning.

  • To decontaminate, containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

  • Alternatively, after ensuring they are empty, puncture the containers to prevent reuse and dispose of them in a sanitary landfill, in accordance with local, state, and federal regulations.

  • Combustible packaging materials may be disposed of via controlled incineration.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisperseRed11_Disposal_Workflow start This compound Waste Generated decision_waste_type Waste Type? start->decision_waste_type chem_collect Collect in Sealed, Labeled Container decision_waste_type->chem_collect Pure Chemical contam_collect Segregate Contaminated Materials (PPE, Labware) decision_waste_type->contam_collect Contaminated Materials decision_packaging Empty Container? decision_waste_type->decision_packaging Contaminated Packaging chem_contact Contact Licensed Waste Disposal Service chem_collect->chem_contact chem_dispose Dispose via Controlled Incineration chem_contact->chem_dispose end_point Always Adhere to Local, State, and Federal Regulations chem_dispose->end_point contam_package Package in Sealed, Labeled Containers contam_collect->contam_package contam_contact Contact Licensed Waste Disposal Service contam_package->contam_contact contam_dispose Dispose via Controlled Incineration contam_contact->contam_dispose contam_dispose->end_point decontaminate Decontaminate Container (e.g., Triple Rinse) decision_packaging->decontaminate puncture Puncture to Prevent Reuse decontaminate->puncture dispose_packaging Dispose via Recycling or Landfill puncture->dispose_packaging dispose_packaging->end_point

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Red 11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Disperse Red 11, a synthetic dye derived from anthraquinone used in various applications including textiles, plastics, and cosmetics.[1] Adherence to these procedural steps is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE) and Safe Handling

When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment is mandatory to prevent exposure and ensure safety.

Essential Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against eye irritation or serious eye damage from dust particles or splashes.[2][3][4]
Skin Protection Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.Prevents skin contact which can cause irritation.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Protects against respiratory tract irritation that may be caused by inhaling dust or aerosols.

Core Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation is recommended to control the generation of dust.

  • Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.

  • Hygiene Practices: Do not eat, drink, or smoke in work areas. Wash hands thoroughly with soap and water after handling. Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.

  • Dust Prevention: Take measures to avoid the formation of dust and aerosols.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
In Case of Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Quantitative Safety Data

Understanding the toxicological profile of this compound is essential for risk assessment.

MetricValueSpecies
Oral LD50 891 mg/kgRat
Dermal LD50 > 2,000 mg/kgRabbit

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS B Don PPE A->B C Weigh in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE E->F G Wash Hands F->G H Segregate Waste I Dispose via Licensed Contractor H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.